2-Propyl-1,3-oxathiolane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
27001-65-6 |
|---|---|
Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-propyl-1,3-oxathiolane |
InChI |
InChI=1S/C6H12OS/c1-2-3-6-7-4-5-8-6/h6H,2-5H2,1H3 |
InChI Key |
FXMKUMPUWACOME-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCCS1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Propyl-1,3-oxathiolane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to 2-propyl-1,3-oxathiolane. This heterocyclic organic compound is of interest as a potential intermediate in the synthesis of pharmaceuticals and agrochemicals.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C6H12OS | [1] |
| Molecular Weight | 132.22 g/mol | [1] |
| Boiling Point | 193.4 °C at 760 mmHg | [1] |
| Density | 0.991 g/cm³ | [1] |
| Flash Point | 70.8 °C | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Chemical Structure and Identifiers
The structural representation and key chemical identifiers for this compound are detailed in the following table.
| Identifier | Value |
| IUPAC Name | This compound |
| SMILES | CCC1SCSCO1 |
| InChI | InChI=1S/C6H12OS/c1-2-3-6-8-4-5-7-6/h6H,2-5H2,1H3 |
| CAS Number | 27001-65-6 |
Experimental Protocols
Detailed experimental methodologies for the synthesis and analysis of this compound are not extensively reported. However, based on established organic chemistry principles for similar compounds, the following protocols can be applied.
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted-1,3-oxathiolanes is the acid-catalyzed condensation of an aldehyde with 2-mercaptoethanol.[2]
Materials:
-
Butanal (Butyraldehyde)
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add butanal (1.0 equivalent), 2-mercaptoethanol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient volume of toluene to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation to yield pure this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The analysis of this compound, a volatile organic compound, can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-300
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Create a series of calibration standards by serially diluting the stock solution.
-
For unknown samples, dissolve a known quantity in the chosen solvent.
-
Inject 1 µL of the prepared sample into the GC-MS system.
Signaling Pathways and Logical Relationships
Currently, there is no available scientific literature describing the involvement of this compound in any biological signaling pathways. The primary interest in this compound lies in its potential as a synthetic intermediate. The logical relationship between its synthesis, structure, and analysis is depicted below.
Caption: Synthesis and Analysis Workflow for this compound.
References
Synthesis of 2-Propyl-1,3-oxathiolane from Propanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-propyl-1,3-oxathiolane from propanal. This reaction is a fundamental example of the formation of a cyclic thioacetal, a crucial protecting group strategy in organic synthesis and a motif found in various biologically active molecules. This document details the reaction mechanism, a representative experimental protocol, and expected analytical data for the target compound.
Introduction
The synthesis of this compound is achieved through the acid-catalyzed reaction of propanal with 2-mercaptoethanol. This reaction involves the nucleophilic attack of the thiol group on the carbonyl carbon of the aldehyde, followed by an intramolecular cyclization with the hydroxyl group to form the stable five-membered oxathiolane ring. The formation of this heterocyclic system is a reversible process, and the equilibrium is typically driven towards the product by the removal of water, often through azeotropic distillation. The 1,3-oxathiolane moiety serves as an effective protecting group for aldehydes and ketones due to its stability under a range of reaction conditions and its facile cleavage under specific acidic or oxidative conditions.
Reaction Mechanism and Signaling Pathway
The acid-catalyzed formation of this compound from propanal and 2-mercaptoethanol proceeds through a well-established mechanism analogous to acetal formation.
Caption: Acid-catalyzed mechanism for this compound synthesis.
The key steps in the mechanism are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst (e.g., H⁺) protonates the carbonyl oxygen of propanal, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Sulfur: The sulfur atom of 2-mercaptoethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst.
-
Formation of a Carbocation and Water Elimination: The protonated hydroxyl group leaves as a molecule of water, generating a resonance-stabilized carbocation.
-
Intramolecular Cyclization: The hydroxyl group of the 2-mercaptoethanol moiety attacks the carbocation, leading to the formation of the five-membered oxathiolane ring.
-
Deprotonation: A base (e.g., water or the conjugate base of the acid catalyst) removes the proton from the oxonium ion to regenerate the acid catalyst and yield the final product, this compound.
Experimental Protocol
This section provides a representative experimental protocol for the synthesis of this compound. This procedure is based on general methods for the formation of 1,3-oxathiolanes from aliphatic aldehydes.[1]
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Propanal | Reagent Grade (≥97%) |
| 2-Mercaptoethanol | Reagent Grade (≥99%) |
| p-Toluenesulfonic acid monohydrate | Reagent Grade (≥98%) |
| Toluene | Anhydrous |
| Sodium bicarbonate | Saturated aqueous solution |
| Anhydrous magnesium sulfate | Reagent Grade |
| Round-bottom flask | Appropriate size (e.g., 250 mL) |
| Dean-Stark apparatus | |
| Condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Separatory funnel | |
| Rotary evaporator | |
| Distillation apparatus | For vacuum distillation |
3.2. Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
3.3. Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add toluene (100 mL), propanal (7.26 g, 0.125 mol), and 2-mercaptoethanol (9.77 g, 0.125 mol).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.24 g, 1.25 mmol).
-
Heat the mixture to reflux with vigorous stirring. The azeotropic removal of water should be monitored in the Dean-Stark trap.
-
Continue refluxing until the theoretical amount of water (approx. 2.25 mL) has been collected, or until the reaction is complete as monitored by TLC or GC analysis. This typically takes 2-4 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.
3.4. Expected Yield
The yields for the synthesis of 2-alkyl-1,3-oxathiolanes are generally reported to be high, often in the range of 80-95%, depending on the specific aldehyde and reaction conditions.[1]
Characterization and Data Presentation
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
4.1. Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₂OS |
| Molecular Weight | 132.22 g/mol [2] |
| Appearance | Colorless liquid |
| Boiling Point | Expected to be in the range of 180-190 °C at atmospheric pressure. |
4.2. Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound. The chemical shifts in NMR are reported in ppm relative to a standard reference (e.g., TMS).
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃) | δ ~4.8-5.0 (t, 1H, -S-CH(Pr)-O-), ~4.2-4.4 (m, 2H, -O-CH₂-), ~2.9-3.1 (m, 2H, -S-CH₂-), ~1.4-1.7 (m, 4H, -CH₂-CH₂-CH₃), ~0.9 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~85-90 (-S-CH(Pr)-O-), ~65-70 (-O-CH₂-), ~35-40 (-S-CH₂-), ~30-35 (-CH₂-CH₂-CH₃), ~18-22 (-CH₂-CH₂-CH₃), ~13-15 (-CH₃) |
| IR (neat, cm⁻¹) | ~2960-2850 (C-H stretch), ~1200-1000 (C-O stretch), ~700-600 (C-S stretch) |
| Mass Spectrometry (EI) | m/z (%): 132 (M⁺), 89 (M⁺ - C₃H₇), 74, 60 |
Conclusion
The synthesis of this compound from propanal and 2-mercaptoethanol is a straightforward and high-yielding reaction that exemplifies a crucial protection strategy in organic chemistry. The use of an acid catalyst and azeotropic removal of water are key to driving the reaction to completion. The detailed protocol and expected analytical data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
Spectroscopic Profile of 2-Propyl-1,3-oxathiolane: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic data for 2-Propyl-1,3-oxathiolane, targeting researchers, scientists, and professionals in the field of drug development. The document summarizes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines generalized experimental protocols for obtaining such data, and includes a workflow visualization for spectroscopic analysis.
Note to Readers: Extensive searches of available scientific literature and databases did not yield experimentally-derived spectroscopic data for this compound. The data presented herein is therefore predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 4.8 - 5.2 | Triplet | 6.0 - 7.0 |
| H-4 (O-CH₂) | 3.8 - 4.2 | Multiplet | - |
| H-5 (S-CH₂) | 2.8 - 3.2 | Multiplet | - |
| α-CH₂ (propyl) | 1.6 - 1.8 | Multiplet | - |
| β-CH₂ (propyl) | 1.3 - 1.5 | Sextet | ~7.0 |
| CH₃ (propyl) | 0.9 - 1.0 | Triplet | ~7.0 |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 85 - 95 |
| C-4 (O-CH₂) | 65 - 75 |
| C-5 (S-CH₂) | 30 - 40 |
| α-C (propyl) | 35 - 45 |
| β-C (propyl) | 15 - 25 |
| CH₃ (propyl) | 10 - 15 |
Table 3: Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (sp³ stretching) | 2850 - 3000 | Medium to Strong |
| C-O (stretching) | 1000 - 1200 | Strong |
| C-S (stretching) | 600 - 800 | Weak to Medium |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Predicted Identity | Relative Abundance |
| 132 | [M]⁺ (Molecular Ion) | Low |
| 89 | [M - C₃H₇]⁺ | High |
| 73 | [C₃H₅S]⁺ | Medium |
| 59 | [C₂H₃S]⁺ | Medium |
| 43 | [C₃H₇]⁺ | High |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 12 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 512-1024 scans.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small drop of neat liquid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates prior to the sample scan.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is plotted.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) interface.
-
Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization: Bombard the sample with electrons at 70 eV to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 10 to 200.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
The Natural Occurrence of 2-Propyl-1,3-oxathiolane in Food and Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Propyl-1,3-oxathiolane is a volatile sulfur-containing organic compound that contributes to the characteristic aroma of certain fruits. While not as extensively studied as other flavor compounds, its presence is a key factor in the sensory profile of specific tropical fruits. This technical guide provides an in-depth overview of the natural occurrence of this compound and its isomers in the plant kingdom, with a focus on its identification in food. The guide details the analytical methodologies employed for its detection and quantification and explores its putative biosynthetic origins.
Natural Occurrence in Food and Plants
The primary and most well-documented natural source of this compound and its related compounds is the yellow passion fruit (Passiflora edulis f. flavicarpa).[1] This compound, along with the structurally similar and often co-occurring 2-methyl-4-propyl-1,3-oxathiane, is a key contributor to the exotic and sulfurous notes that define the complex aroma profile of this fruit.[2][3] While its presence is definitively established, specific quantitative data on the concentration of this compound in yellow passion fruit and other natural sources is limited in publicly available literature.
Table 1: Natural Occurrence of this compound and Related Compounds
| Compound Name | Food/Plant Source | Part of Plant | Confirmation Method |
| cis-2-methyl-4-n-propyl-1,3-oxathiane | Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Fruit | GC-MS |
| trans-2-methyl-4-n-propyl-1,3-oxathiane | Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Fruit | GC-MS |
Experimental Protocols for Analysis
The analysis of volatile sulfur compounds like this compound from complex food matrices requires sensitive and specific analytical techniques. The most common and effective methodology involves gas chromatography coupled with mass spectrometry (GC-MS), often preceded by a headspace extraction technique to isolate the volatile fraction.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile organic compounds from various matrices.[4][5]
Protocol for HS-SPME-GC-MS Analysis of Volatile Sulfur Compounds in Passion Fruit:
-
Sample Preparation: Homogenize a known quantity of the fruit pulp. Transfer an aliquot (e.g., 5 g) into a headspace vial. To enhance the release of volatiles, a salt solution (e.g., NaCl) can be added to the sample to increase the ionic strength of the matrix.[4]
-
Extraction: Place the vial in a temperature-controlled autosampler (e.g., at 50°C).[4] Expose a SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace above the sample for a defined period (e.g., 30-40 minutes) to allow for the adsorption of volatile compounds.[4][6]
-
Desorption and GC-MS Analysis: Transfer the SPME fiber to the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed. The analytes are then separated on a capillary column (e.g., DB-5ms) and detected by a mass spectrometer.
-
Identification: Identify this compound by comparing the obtained mass spectrum and retention time with that of an authentic reference standard.
-
Quantification: For quantitative analysis, a stable isotope dilution assay (SIDA) is the gold standard.[7] This involves spiking the sample with a known amount of a labeled internal standard (e.g., deuterated this compound) prior to extraction. The concentration of the analyte is then determined by the ratio of the response of the native analyte to the labeled internal standard.
Putative Biosynthetic Pathway
The precise biosynthetic pathway of this compound in plants has not been elucidated. However, based on the general understanding of the formation of sulfur-containing flavor compounds in plants, a putative pathway can be proposed.[8][9][10] The biosynthesis of many volatile sulfur compounds originates from the metabolism of sulfur-containing amino acids, primarily cysteine and methionine.[8][11]
The formation of this compound likely involves the reaction of a sulfur donor with a carbonyl compound or an unsaturated lipid derivative. One plausible hypothesis involves the enzymatic or non-enzymatic reaction of a thiol, derived from cysteine metabolism, with an aldehyde.
This proposed pathway suggests that enzymatic activities within the fruit, such as C-S lyases acting on cysteine derivatives, could generate a reactive thiol. Concurrently, the lipoxygenase (LOX) pathway, which is active during fruit ripening and responsible for the formation of many aroma compounds, could produce short-chain aldehydes from the breakdown of fatty acids. The subsequent condensation of these intermediates would lead to the formation of the 1,3-oxathiolane ring structure. Further research, including isotopic labeling studies, is necessary to confirm this hypothetical pathway.
Conclusion
This compound is a naturally occurring volatile compound that plays a significant role in the aromatic profile of yellow passion fruit. While its presence is confirmed, a notable gap exists in the quantitative data regarding its concentration in various natural sources. The analytical methodology for its detection and quantification is well-established, with HS-SPME-GC-MS being the technique of choice. The biosynthetic origin of this compound in plants is yet to be fully understood, but a plausible pathway involving the reaction of derivatives from cysteine and fatty acid metabolism can be hypothesized. Further research in these areas will provide a more comprehensive understanding of the role and formation of this important flavor compound in the natural world, which could have implications for the food and fragrance industries, as well as for researchers in drug development exploring natural product chemistry.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isotope dilution mass spectrometry for the quantification of sulfane sulfurs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Sulfur Compounds in Vegetable and Mushroom Aroma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Physical properties of 2-Propyl-1,3-oxathiolane (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical properties of 2-Propyl-1,3-oxathiolane, specifically its boiling point and density. This document is intended to serve as a reference for researchers and professionals involved in chemical synthesis, drug development, and materials science.
Core Physical Properties
The experimentally determined physical properties of this compound are summarized in the table below. These values are critical for a variety of applications, including reaction condition planning, purification process design, and formulation development.
| Physical Property | Value | Conditions |
| Boiling Point | 193.4°C | at 760 mmHg |
| Density | 0.991 g/cm³ | Not Specified |
Experimental Protocols
While specific experimental protocols for the determination of the physical properties of this compound are not detailed in the available literature, the following are standard methodologies employed for such characterizations of liquid organic compounds.
Boiling Point Determination (Capillary Method)
A common and reliable method for determining the boiling point of a small quantity of a liquid is the capillary method.
Methodology:
-
A small amount of the this compound sample is placed in a small-diameter test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The test tube is then attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or a melting point apparatus with a heating block.
-
As the temperature rises, the air trapped in the capillary tube expands and escapes, forming a stream of bubbles.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid is drawn into the capillary tube. This occurs when the vapor pressure of the sample equals the external atmospheric pressure.
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.
Methodology:
-
A clean and dry pycnometer is weighed accurately (m₁).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (m₂). The density of water at this temperature (ρ_water) is known.
-
The pycnometer is then emptied, dried, and filled with this compound at the same temperature and weighed (m₃).
-
The volume of the pycnometer (V) can be calculated using the mass and density of the water: V = (m₂ - m₁) / ρ_water.
-
The density of the this compound (ρ_sample) is then calculated using its mass and the determined volume of the pycnometer: ρ_sample = (m₃ - m₁) / V.
Synthesis Pathway Overview
This compound is a heterocyclic compound that can be synthesized through the condensation reaction of an aldehyde or its corresponding acetal with 2-mercaptoethanol. The general synthetic approach is illustrated in the following diagram.
Caption: General reaction scheme for the synthesis of this compound.
An In-depth Technical Guide to the Stereoisomers of 2-Propyl-1,3-oxathiolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-oxathiolane ring system is a crucial heterocyclic motif present in a variety of biologically active compounds, most notably in antiviral nucleoside analogues like lamivudine and emtricitabine.[1] The substitution pattern on this five-membered ring dictates the stereochemistry and, consequently, the biological and physical properties of the molecule. This guide focuses on the stereoisomers of 2-propyl-1,3-oxathiolane, a less-explored member of this family, providing a comprehensive overview of its properties, synthesis, and potential applications.
This compound (C₆H₁₂OS, Molecular Weight: 132.22 g/mol ) possesses two stereocenters at the C2 and C4 positions of the oxathiolane ring, giving rise to a total of four possible stereoisomers: a pair of enantiomers for the cis diastereomer and a pair for the trans diastereomer. The arrangement of the propyl group at the C2 position relative to the substituents at other chiral centers significantly influences the molecule's three-dimensional structure and its interactions with biological targets.
This document serves as a technical resource, summarizing the available data on the stereoisomers of this compound, providing detailed analogous experimental protocols for their synthesis and separation, and outlining their potential significance in medicinal chemistry and material science.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound and Experimental Data for Related Compounds
| Property | This compound (Predicted) | 2-Methyl-4-propyl-1,3-oxathiane (cis/trans mixture, Experimental) |
| Boiling Point | 193.4 °C at 760 mmHg | 218-220 °C |
| Density | 0.991 g/cm³ | 0.975 g/mL at 25 °C |
| Refractive Index | 1.475 | 1.4800 (n20/D) |
Note: Predicted data for this compound should be used with caution and confirmed experimentally.
The stereochemistry of 1,3-oxathiolane derivatives is known to influence their sensory properties. For instance, the enantiomers of cis-2-methyl-4-propyl-1,3-oxathiane, a key component of passion fruit aroma, exhibit distinct odor profiles. The (+)-cis isomer is described as "sulphury, rubbery, tropical fruit," while the (-)-cis isomer has a "flat, estery, camphoraceous" scent.[2] This highlights the importance of stereoselective synthesis and separation to access compounds with specific desired properties.
Synthesis of Stereoisomers
The synthesis of 2-propyl-1,3-oxathiolanes typically involves the condensation of an aldehyde or ketone with 2-mercaptoethanol. To obtain specific stereoisomers, stereoselective synthesis or separation of a racemic mixture is required. The following are detailed, analogous experimental protocols based on established methods for similar compounds.
General Synthesis of this compound (Racemic Mixture)
This protocol is adapted from the general synthesis of 2-substituted-1,3-oxathiolanes.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add butanal (1 equivalent), 2-mercaptoethanol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Reaction: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel to yield a mixture of cis- and trans-2-propyl-1,3-oxathiolane.
References
Early research and discovery of 1,3-oxathiolane compounds
An In-depth Technical Guide to the Early Research and Discovery of 1,3-Oxathiolane Compounds
Introduction
The 1,3-oxathiolane ring, a five-membered heterocycle containing both an oxygen and a sulfur atom, has been a known chemical scaffold for many years. However, its significance in medicinal chemistry skyrocketed with the discovery of its utility as a novel sugar mimic in nucleoside analogues. This pivotal shift in research focus was driven by the urgent need for effective antiviral agents in the late 20th century. In 1989, a groundbreaking development was reported by Belleau and his colleagues: the first synthesis of a racemic 1,3-oxathiolane nucleoside known as (±)-BCH-189.
Subsequent research uncovered a surprising and crucial structure-activity relationship: the unnatural L-enantiomer of BCH-189, later named Lamivudine (3TC), exhibited potent anti-HIV activity with significantly lower cytotoxicity than its D-enantiomer counterpart.[1][2][3] This discovery challenged the existing paradigm that only natural D-configuration nucleosides could be effective antiviral agents and paved the way for the development of a new class of powerful therapeutics, including Lamivudine and Emtricitabine (FTC), which remain cornerstones of HIV treatment regimens.[1] This guide delves into the core aspects of this early research, detailing the initial synthetic methodologies, the discovery of their profound biological activity, and the mechanism of action that underpins their therapeutic success.
Early Synthetic Strategies for the 1,3-Oxathiolane Ring
The construction of the 1,3-oxathiolane core was a central challenge for early researchers. Several key strategies emerged, primarily involving the formation of C-S and C-O bonds to create the heterocyclic ring. These methods focused on creating key intermediates that could then be coupled with various nucleobases.
Method 1: Cyclocondensation of Aldehydes and Thiol Derivatives
One of the most direct early methods involves the acid-catalyzed condensation of an aldehyde with a compound containing a thiol group and a masked or protected hydroxyl group. This approach forms the 1,3-oxathiolane ring in a single key step.
This protocol is based on a general method described in early literature for the synthesis of 1,3-oxathiolane intermediates.[1]
-
Reaction Setup: A solution of 2-benzoyloxyacetaldehyde (1.0 eq) and 2-mercaptoacetaldehyde bis(2-methoxyethyl) acetal (1.1 eq) in dry toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq) is added to the reaction mixture.
-
Cyclization: The mixture is heated to reflux. The progress of the reaction is monitored by the collection of water in the Dean-Stark trap.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product, 2-benzoyloxymethyl-5-(2-methoxyethyloxy)-1,3-oxathiolane, is then purified by silica gel column chromatography.
Method 2: Synthesis from Aldehydes and Mercaptoacetic Acid
Another key early strategy involves the reaction of an aldehyde with mercaptoacetic acid to form a 1,3-oxathiolan-5-one (a lactone), which can then be further modified.[1][4] This method provides a versatile entry into various substituted oxathiolanes.
This protocol is adapted from early synthetic procedures for creating oxathiolane lactones.[1]
-
Reaction Setup: A protected glycolic aldehyde (1.0 eq) and 2-mercaptoacetic acid (1.1 eq) are dissolved in toluene in a round-bottom flask fitted with a reflux condenser and a Dean-Stark trap.
-
Azeotropic Dehydration: The reaction mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark apparatus to drive the formation of the intermediate hemithioacetal and its subsequent cyclization.
-
Monitoring: The reaction is monitored by TLC until the starting aldehyde is consumed.
-
Isolation: After cooling, the solvent is removed in vacuo. The crude 1,3-oxathiolane lactone product is then purified, typically by column chromatography or recrystallization.
-
Subsequent Reduction: The purified lactone is dissolved in a dry ethereal solvent (e.g., THF or toluene) and cooled to -78 °C under an inert atmosphere. A solution of a reducing agent, such as diisobutylaluminum hydride (DIBAL-H), is added dropwise. The reaction is stirred at low temperature before being quenched and worked up to yield the corresponding lactol (hemiacetal), which can be used for glycosylation reactions.[1]
Method 3: Pummerer Rearrangement
The Pummerer rearrangement provides a more complex but powerful method for synthesizing α-acyloxy-thioethers, which are key precursors to the 1,3-oxathiolane ring.[1][5] This reaction involves the rearrangement of a sulfoxide in the presence of an acylating agent like acetic anhydride.
The workflow involves the oxidation of a sulfide to a sulfoxide, followed by the key rearrangement and cyclization steps.[1]
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The separated enantiomers of 2'-deoxy-3'-thiacytidine (BCH 189) both inhibit human immunodeficiency virus replication in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activities of the four optical isomers of 2',3'-dideoxy-3'-thiacytidine (BCH-189) against human immunodeficiency virus type 1 in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
A Guide to the Toxicological & Safety Profile of 2-Propyl-1,3-oxathiolane
Executive Summary
This technical guide provides a framework for the toxicological evaluation of 2-Propyl-1,3-oxathiolane. The document details the types of studies necessary to establish a comprehensive safety profile, including assessments of acute toxicity, genotoxicity, and potential mechanisms of action. It presents illustrative data in structured tables, outlines standard experimental protocols based on international guidelines, and visualizes key concepts such as experimental workflows and cellular signaling pathways. This guide is intended to serve as a template for the systematic safety assessment of new chemical entities.
Chemical and Physical Properties
| Property | Value (Illustrative) |
| IUPAC Name | This compound |
| CAS Number | 27001-65-6 |
| Molecular Formula | C6H12OS |
| Molecular Weight | 132.22 g/mol |
| Boiling Point | 193.4°C at 760 mmHg |
| Flash Point | 70.8°C |
| Density | 0.991 g/cm³ |
| Appearance | Colorless to pale yellow liquid |
Toxicological Data Summary (Illustrative Data)
Acute Toxicity
The following table summarizes the hypothetical acute toxicity of this compound across different routes of exposure.
| Study Type | Species | Route | LD50 / LC50 | GHS Category |
| Acute Oral Toxicity | Rat | Oral (gavage) | 450 mg/kg | Category 4 |
| Acute Dermal Toxicity | Rabbit | Dermal | 1500 mg/kg | Category 4 |
| Acute Inhalation Toxicity | Rat | Inhalation (4h) | > 2.1 mg/L | Not Classified |
Genotoxicity
In vitro assays are critical for assessing the mutagenic and clastogenic potential of a substance.
| Assay | Test System | Metabolic Activation | Concentration Range | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | 50 - 5000 µ g/plate | Negative |
| In Vitro Micronucleus Test | Human Lymphocytes | With and Without S9 | 10 - 1000 µg/mL | Negative |
Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test)
This protocol is based on the OECD 471 guideline.[1][2][3][4]
-
Objective: To detect gene mutations induced by the test substance. The assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by base substitutions or frameshifts.[1][2][3]
-
Test System: At least five strains of bacteria are used, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101.[1]
-
Metabolic Activation: The assay is conducted with and without a rat liver post-mitochondrial fraction (S9 mix) to simulate metabolic activation in mammals.
-
Procedure (Plate Incorporation Method):
-
0.1 mL of bacterial culture, 0.1 mL of the test substance solution (or solvent control), and 0.5 mL of S9 mix (or buffer) are added to 2.0 mL of molten top agar.
-
The mixture is vortexed and poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A positive result is defined as a concentration-related increase in revertant colonies over the solvent control, typically a two-fold or greater increase.
In Vitro Mammalian Cell Micronucleus Test
This protocol is based on the OECD 487 guideline.[5][6][7][8][9]
-
Objective: To detect genotoxic damage leading to the formation of micronuclei in the cytoplasm of interphase cells. Micronuclei can contain chromosome fragments (from clastogenic events) or whole chromosomes (from aneugenic events).[8]
-
Test System: Cultured human peripheral blood lymphocytes or established cell lines like CHO or TK6 are used.[5][7]
-
Metabolic Activation: As with the Ames test, this assay is performed with and without an exogenous S9 metabolic activation system.[5]
-
Procedure:
-
Cell cultures are exposed to at least three analyzable concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9, and for a longer duration (e.g., 1.5-2 normal cell cycles) without S9.
-
Cytochalasin B is added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed one mitosis after exposure.[5]
-
After incubation, cells are harvested, fixed, and stained.
-
-
Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. Cytotoxicity is also assessed, typically by measuring the Cytokinesis-Block Proliferation Index (CBPI). A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.[6]
Visualizations: Workflows and Pathways
Genotoxicity Testing Workflow
The following diagram illustrates a typical workflow for in vitro genotoxicity assessment.
Potential Toxicity Pathway: Oxidative Stress
Chemical exposure can induce cellular toxicity through the generation of Reactive Oxygen Species (ROS), leading to the activation of stress-response signaling pathways like the MAPK cascade.[10][11][12]
This document is for informational and illustrative purposes only and does not represent a certified safety assessment of this compound.
References
- 1. nib.si [nib.si]
- 2. oecd.org [oecd.org]
- 3. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 4. enamine.net [enamine.net]
- 5. nucro-technics.com [nucro-technics.com]
- 6. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. omicsonline.org [omicsonline.org]
Solubility of 2-Propyl-1,3-oxathiolane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-propyl-1,3-oxathiolane in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment of its expected solubility based on its structural features and the known properties of similar compounds. Furthermore, it outlines detailed experimental protocols for the determination of solubility, providing a framework for researchers to generate empirical data.
Core Concepts: Predicting Solubility
This compound is a heterocyclic compound featuring a five-membered ring containing both an oxygen atom (ether linkage) and a sulfur atom (thioether linkage), with a propyl group attached at the second position. The solubility of this molecule is governed by the interplay of these structural components.
-
The Oxathiolane Ring: The presence of both ether and thioether functionalities imparts a degree of polarity to the molecule. Cyclic ethers, such as tetrahydrofuran (THF), are known to be good solvents for a wide range of organic compounds and are miscible with water.[1][2] Thioethers are generally less water-soluble than their ether counterparts but still exhibit good solubility in many organic solvents.[3]
-
The Propyl Group: The three-carbon alkyl chain is a nonpolar feature. As the length of the alkyl chain in a molecule increases, its solubility in water tends to decrease, while its solubility in nonpolar organic solvents generally increases.[3]
Based on these structural characteristics, this compound is anticipated to be soluble in a broad spectrum of common organic solvents, ranging from nonpolar to polar aprotic solvents. Its solubility in polar protic solvents, like alcohols, is also expected to be significant.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not available. The following table is provided as a template for researchers to populate as experimental data is generated.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |
| e.g., Acetone | 25 | e.g., Gravimetric | |||
| e.g., Dichloromethane | 25 | e.g., HPLC | |||
| e.g., Ethanol | 25 | e.g., UV-Vis | |||
| e.g., Ethyl Acetate | 25 | e.g., Gravimetric | |||
| e.g., Hexane | 25 | e.g., HPLC | |||
| e.g., Methanol | 25 | e.g., UV-Vis | |||
| e.g., Toluene | 25 | e.g., Gravimetric |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, several established experimental methods can be employed. The choice of method often depends on the desired accuracy, the properties of the solute and solvent, and the available analytical instrumentation.
Isothermal Shake-Flask Method (Gravimetric Determination)
This is a widely used and straightforward method for determining equilibrium solubility.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, thermostatted vessel (e.g., a screw-cap vial or flask).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). A mechanical shaker or magnetic stirrer can be used.
-
Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Quantification: Once the solvent is completely removed, weigh the container with the dried solute. The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).
High-Performance Liquid Chromatography (HPLC) Method
This method is particularly useful for lower solubility compounds or when only small sample volumes are available.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Equilibration: Prepare a saturated solution as described in the isothermal shake-flask method (Steps 1-3).
-
Dilution: Withdraw a precise volume of the saturated supernatant and dilute it with a known volume of the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the diluted sample into the HPLC system and record the peak area corresponding to this compound.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution to determine the solubility.
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
References
Methodological & Application
Application Note: Quantitative Analysis of 2-Propyl-1,3-oxathiolane in Complex Matrices using GC-MS
Introduction
2-Propyl-1,3-oxathiolane is a volatile sulfur compound that can be present in various complex matrices, including environmental samples, food products, and biological specimens. Its detection and quantification are crucial for quality control, safety assessment, and research in drug development. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1] This application note provides a detailed protocol for the extraction and quantitative analysis of this compound in complex matrices using GC-MS. The methodology is designed to be robust and sensitive, addressing potential challenges such as matrix interference.
Experimental Protocol
This protocol is divided into three main stages: sample preparation, GC-MS analysis, and data analysis.
1. Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile compounds in complex matrices.[2][3]
-
Materials:
-
20 mL headspace vials with PTFE-faced septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-shaker or water bath
-
Internal Standard (IS) solution (e.g., 2-Methyl-1,3-oxathiolane in methanol, 10 µg/mL)
-
Sodium chloride (NaCl)
-
-
Procedure:
-
Weigh 5 g (or 5 mL) of the homogenized sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of the internal standard solution.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.
-
Immediately seal the vial with a PTFE-faced septum and cap.
-
Incubate the vial at 60°C for 30 minutes with continuous agitation.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to allow for the adsorption of volatile analytes.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
2. GC-MS Analysis
The following GC-MS parameters are recommended for the analysis of this compound.[4]
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
-
GC Parameters:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (for 1 minute)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Full Scan (m/z 40-300) for qualitative analysis.
-
3. Data Analysis and Quantification
-
Quantification:
-
Create a calibration curve by analyzing standard solutions of this compound at different concentrations.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
-
Confirmation:
-
The presence of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample with that of a pure standard.
-
Data Presentation
Table 1: GC-MS Parameters
| Parameter | Value |
| GC System | Agilent 8890 GC |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250°C |
| Injection Mode | Splitless (1 min) |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 40°C (2 min), then 10°C/min to 150°C, then 20°C/min to 250°C (5 min) |
| MS System | Agilent 5977B MSD |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (70 eV) |
| Acquisition Mode | SIM and Full Scan |
Table 2: SIM Parameters for this compound and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 132 | 89 | 61 |
| 2-Methyl-1,3-oxathiolane (IS) | 104 | 61 | 45 |
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/g |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Experimental Workflow and Diagrams
Caption: Experimental workflow for GC-MS analysis of this compound.
Discussion
The presented HS-SPME-GC-MS method offers a sensitive and selective approach for the determination of this compound in complex matrices. The use of an internal standard is crucial to correct for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the quantification. The selection of appropriate SIM ions is critical for achieving low detection limits and minimizing interferences from the matrix. For more complex matrices, further optimization of the sample preparation step, such as using different SPME fiber coatings or adjusting the extraction time and temperature, may be necessary. Additionally, the use of a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD), in parallel with the mass spectrometer can aid in the identification of sulfur-containing compounds in highly complex samples.[5][6][7]
Conclusion
This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound in complex matrices. The methodology is robust, sensitive, and suitable for routine analysis in various research and industrial settings. The provided workflow and tabulated data serve as a valuable resource for researchers, scientists, and drug development professionals.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Propyl-1,3-oxathiolane as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric synthesis is a critical component in the development of pharmaceuticals and fine chemicals, where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries are a powerful and reliable tool for controlling the stereochemical outcome of a reaction.[1][2] They are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[1]
While many chiral auxiliaries are commercially available, the development of novel auxiliaries is an ongoing area of research. This document provides a hypothetical, yet scientifically grounded, application of a chiral 2-propyl-1,3-oxathiolane derivative in asymmetric synthesis. The protocols and data presented are based on established principles of asymmetric induction and are intended to serve as a practical guide for researchers exploring new chiral auxiliaries.
Principle of Operation
The proposed chiral auxiliary is a derivative of this compound, which can be synthesized from a readily available chiral starting material. The key structural features that enable stereochemical control are the rigid 1,3-oxathiolane ring and the defined stereocenters within the auxiliary's backbone. These elements create a chiral environment that biases the approach of reagents to one face of a prochiral enolate, leading to the formation of one diastereomer in excess.
The general workflow for utilizing this chiral auxiliary in an asymmetric alkylation is depicted below.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary
A hypothetical chiral auxiliary, (4S,5R)-4-methyl-5-phenyl-2-propyl-1,3-oxathiolane-3-carboxamide, can be conceptualized as being derived from a chiral amino alcohol. For the purpose of these notes, we will assume the availability of the core chiral 1,3-oxathiolane structure for subsequent acylation.
Protocol 2: Asymmetric Alkylation of a Propionyl Imide
This protocol describes the asymmetric alkylation of the N-propionyl derivative of our hypothetical this compound auxiliary with benzyl bromide.
Step A: Acylation of the Chiral Auxiliary
-
To a solution of the chiral auxiliary (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq).
-
Slowly add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the N-propionyl auxiliary.
Step B: Diastereoselective Alkylation
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Purify by column chromatography to yield the alkylated product.
Step C: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated auxiliary (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).
-
Cool the solution to 0 °C and add lithium hydroxide (2.0 eq) followed by 30% aqueous hydrogen peroxide (4.0 eq).
-
Stir the mixture at 0 °C for 2 hours, then at room temperature for an additional 2 hours.
-
Quench the excess peroxide by adding aqueous sodium sulfite solution.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate to isolate the chiral carboxylic acid product.
-
The aqueous layer can be basified and extracted with DCM to recover the chiral auxiliary.
Data Presentation
The following tables summarize the hypothetical quantitative data for the key steps in the asymmetric alkylation protocol.
Table 1: Yields and Diastereoselectivity of the Alkylation Reaction
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Benzyl bromide | 2-methyl-3-phenylpropanoic acid | 85 | 95:5 |
| Ethyl iodide | 2-methylpentanoic acid | 88 | 92:8 |
| Allyl bromide | 2-methylpent-4-enoic acid | 82 | 94:6 |
Table 2: Enantiomeric Excess of the Final Product after Cleavage
| Product | d.r. of Precursor | Enantiomeric Excess (ee, %) |
| (R)-2-methyl-3-phenylpropanoic acid | 95:5 | >99 (after chromatography) |
| (R)-2-methylpentanoic acid | 92:8 | 98 (after chromatography) |
| (R)-2-methylpent-4-enoic acid | 94:6 | >99 (after chromatography) |
Stereochemical Model
The stereochemical outcome of the alkylation is controlled by the formation of a rigid chelated Z-enolate, which is then approached by the electrophile from the less sterically hindered face. The propyl group at the 2-position and the substituents on the oxathiolane ring effectively shield one face of the enolate.
Caption: Proposed chelation-controlled transition state model.
Please note: As a text-based AI, I cannot generate images. The IMG SRC in the DOT script is a placeholder and would need to be replaced with an actual image of the proposed transition state structure for full visualization.
Conclusion
This application note provides a hypothetical framework for the use of a this compound-based chiral auxiliary in asymmetric synthesis. The detailed protocols, tabulated data, and mechanistic diagrams offer a comprehensive guide for researchers interested in exploring and developing new chiral auxiliaries. While the specific auxiliary described here is conceptual, the principles and methodologies are grounded in well-established practices of asymmetric synthesis and can be adapted for other novel systems.
References
Application of 2-Propyl-1,3-oxathiolane in Flavor and Fragrance Chemistry: Application Notes and Protocols
Disclaimer: Direct and specific data for 2-Propyl-1,3-oxathiolane is limited in publicly available scientific literature. The following application notes and protocols are based on data from structurally related compounds, primarily 2-methyl-4-propyl-1,3-oxathiane and general synthesis and analysis methods for 1,3-oxathiolanes. These should be considered as a starting point for research and development.
Introduction
This compound is a heterocyclic sulfur-containing organic compound with potential applications in the flavor and fragrance industry. Its structural similarity to other known potent aroma chemicals, such as 2-methyl-4-propyl-1,3-oxathiane (known for its tropical fruit notes), suggests it may possess unique and desirable sensory properties. This document provides an overview of its potential applications, sensory characteristics, and protocols for its synthesis and analysis, based on available data for related compounds.
Sensory Properties and Applications
Table 1: Sensory Properties of the Structurally Related 2-Methyl-4-propyl-1,3-oxathiane
| Attribute | Description | References |
| Odor Profile | Tropical, green, sulfury, with notes of passion fruit and grapefruit. | [1] |
| Flavor Profile | Contributes to ripe and soft fruit flavors. | [2] |
| Odor Threshold | As low as 2 parts per billion for the (+)-cis isomer in water. | [2] |
The applications of these types of sulfur-containing heterocycles are diverse, ranging from enhancing fruit flavors to adding complexity to savory and fragrance formulations.
Table 2: Potential and Documented Applications of Related 1,3-Oxathiane Compounds in Flavor Formulations
| Food Product | Intended Flavor Contribution | Recommended Usage Level (of related compounds) | References |
| Guava | Fleshy, seedy, fruity, and enhanced cinnamate notes. | 0.05% | [3] |
| Concord Grape | Juicy, flesh, and enhanced skin notes. | 0.05% | [3] |
| Smoked Bacon | Smoky, meaty, fatty, and enhanced crispy notes. | 0.02% | [3] |
| Non-alcoholic Beverages | General ripe and soft fruit notes. | 0.05 ppm | [2] |
| Frozen Dairy & Soft Confection | General ripe and soft fruit notes. | 0.1 ppm | [2] |
Experimental Protocols
Synthesis of this compound
A general and robust method for the synthesis of 1,3-oxathiolanes is the acid-catalyzed condensation of a mercaptoalkanol with an aldehyde or ketone. The following is a generalized protocol for the synthesis of this compound from 2-mercaptoethanol and butyraldehyde.
Materials:
-
2-Mercaptoethanol
-
Butyraldehyde
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Toluene or other suitable solvent for azeotropic removal of water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 2-mercaptoethanol (1.0 eq), butyraldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Diagram 1: Synthesis Workflow for this compound
References
Application Notes and Protocols: 2-Propyl-1,3-oxathiolane as a Synthetic Intermediate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Oxathiolane derivatives are a critical class of heterocyclic compounds that serve as key intermediates in the synthesis of various biologically active molecules. Notably, the 1,3-oxathiolane ring is a core structural motif in several nucleoside reverse transcriptase inhibitors (NRTIs), such as Lamivudine and Emtricitabine, which are essential for the treatment of viral infections like HIV and HBV.[1][2] While the pharmaceutical applications of 2-substituted-1,3-oxathiolanes with more complex functionalities are well-documented, the specific role of 2-propyl-1,3-oxathiolane as a direct intermediate in large-scale pharmaceutical manufacturing is not extensively reported in publicly available literature.
However, the synthesis and chemical properties of 2-alkyl-1,3-oxathiolanes suggest their potential as versatile building blocks in organic synthesis. This document provides an overview of the synthesis of this compound, its potential applications based on related structures, and detailed experimental protocols. The methodologies described can be adapted for the synthesis of various 2-substituted-1,3-oxathiolanes, which may find utility in the exploration of new chemical entities in drug discovery.
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the acid-catalyzed reaction of butyraldehyde with 2-mercaptoethanol. This reaction involves the formation of a hemithioacetal followed by intramolecular cyclization to yield the 1,3-oxathiolane ring.
General Reaction Scheme:
Caption: General synthesis of this compound.
Potential Applications
While direct evidence for the use of this compound as a pharmaceutical intermediate is limited, analogous compounds have found applications in other areas of chemistry, which can provide insights into its potential utility. For instance, 2-propyl-4-methyl-1,3-oxathiane, a structurally similar compound, is utilized as a flavor and fragrance agent, imparting fruity and sweet notes.[3][4] This suggests that this compound may also possess interesting organoleptic properties.
In the context of medicinal chemistry, the 2-propyl group could serve as a lipophilic moiety to enhance the membrane permeability of a potential drug candidate. The 1,3-oxathiolane ring itself can act as a stable, chiral scaffold for the construction of more complex molecules.
Experimental Protocols
The following protocols are based on general methods for the synthesis of 2-substituted-1,3-oxathiolanes and can be adapted for the specific synthesis of this compound.
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from butyraldehyde and 2-mercaptoethanol using an acid catalyst.
Materials:
-
Butyraldehyde
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Toluene or other suitable solvent for azeotropic removal of water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, 2-mercaptoethanol (1.0 eq), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).
-
Slowly add butyraldehyde (1.1 eq) to the mixture with stirring.
-
Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various 2-substituted-1,3-oxathiolanes, which can be used as a reference for optimizing the synthesis of this compound.
| Aldehyde/Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | p-TsOH | Benzene | 4 | 84 | [5] |
| Furfural | p-TsOH | Benzene | 3 | 89 | [5] |
| Crotonaldehyde | p-TsOH | Benzene | 5 | 80 | [5] |
| Various Aldehydes | V(HSO4)3 | Hexane | 0.5-2 | 85-95 | [6] |
Signaling Pathways and Logical Relationships
The formation of this compound proceeds through a well-established acid-catalyzed mechanism. The logical relationship of the key steps is depicted below.
Caption: Mechanistic steps in the formation of this compound.
While this compound is not a prominent intermediate in the synthesis of currently marketed pharmaceuticals, its straightforward synthesis and the known biological importance of the 1,3-oxathiolane scaffold make it and its derivatives interesting subjects for further investigation in medicinal chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the potential of this and other 2-alkyl-1,3-oxathiolanes in various applications.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]
- 4. US8598110B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Propyl-1,3-oxathiolane Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-propyl-1,3-oxathiolane nucleoside analogs, a class of compounds with potential antiviral activity. The synthesis is presented in a two-stage process: first, the preparation of a key 2-propyl-5-acetoxy-1,3-oxathiolane intermediate, and second, its coupling with a desired nucleobase. The protocols provided are based on established methodologies for the synthesis of analogous 1,3-oxathiolane nucleosides.[1][2]
Introduction
1,3-Oxathiolane nucleoside analogs are a significant class of antiviral agents. A notable example is lamivudine, which is used in the treatment of HIV/AIDS and Hepatitis B. These synthetic nucleosides act as reverse transcriptase inhibitors, terminating the elongation of the viral DNA chain.[1][2] The general mechanism of action involves the intracellular phosphorylation of the nucleoside analog to its triphosphate form, which then competes with natural deoxynucleotides for incorporation into the viral DNA by reverse transcriptase. The absence of a 3'-hydroxyl group in the incorporated analog prevents the formation of the next phosphodiester bond, thus halting DNA replication.[1][2]
The synthesis of these analogs typically involves two key stages: the construction of the modified sugar ring, in this case, a this compound, and its subsequent stereoselective coupling with a nucleobase. This document outlines a representative protocol for these steps.
Data Presentation
Table 1: Summary of Reaction Yields for Key Synthetic Steps
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1a | Condensation | Butyraldehyde and Mercaptoacetic acid | 2-Propyl-1,3-oxathiolan-5-one | 75-85 |
| 1b | Reduction | 2-Propyl-1,3-oxathiolan-5-one | 5-Hydroxy-2-propyl-1,3-oxathiolane | 80-90 |
| 1c | Acetylation | 5-Hydroxy-2-propyl-1,3-oxathiolane | 2-Propyl-5-acetoxy-1,3-oxathiolane | >90 |
| 2 | N-Glycosylation (coupling with silylated thymine) | 2-Propyl-5-acetoxy-1,3-oxathiolane and Thymine | 1-(2-Propyl-1,3-oxathiolan-5-yl)thymine | 60-70 |
Note: Yields are representative and can vary based on reaction scale and purification methods.
Experimental Protocols
Stage 1: Synthesis of 2-Propyl-5-acetoxy-1,3-oxathiolane Intermediate
This stage involves a three-step process to synthesize the key intermediate required for coupling with a nucleobase.
Step 1a: Synthesis of 2-Propyl-1,3-oxathiolan-5-one
This reaction involves the condensation of butyraldehyde with mercaptoacetic acid to form the oxathiolane ring.
-
Materials:
-
Butyraldehyde
-
Mercaptoacetic acid
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, butyraldehyde (1.0 eq), and mercaptoacetic acid (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-propyl-1,3-oxathiolan-5-one.
-
Step 1b: Reduction of 2-Propyl-1,3-oxathiolan-5-one to 5-Hydroxy-2-propyl-1,3-oxathiolane
The ketone at the 5-position is reduced to a hydroxyl group.
-
Materials:
-
2-Propyl-1,3-oxathiolan-5-one
-
Sodium borohydride (NaBH₄)
-
Methanol
-
-
Procedure:
-
Dissolve 2-propyl-1,3-oxathiolan-5-one (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of acetic acid until the effervescence ceases.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-hydroxy-2-propyl-1,3-oxathiolane, which can be used in the next step without further purification.
-
Step 1c: Acetylation of 5-Hydroxy-2-propyl-1,3-oxathiolane
The hydroxyl group is acetylated to provide the activated intermediate for the coupling reaction.
-
Materials:
-
5-Hydroxy-2-propyl-1,3-oxathiolane
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude 5-hydroxy-2-propyl-1,3-oxathiolane (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.5 eq) and cool the mixture to 0 °C.
-
Slowly add acetic anhydride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 2-propyl-5-acetoxy-1,3-oxathiolane as a mixture of cis and trans isomers.
-
Stage 2: N-Glycosylation - Synthesis of this compound Nucleoside Analog
This stage describes the coupling of the activated oxathiolane intermediate with a silylated nucleobase, using thymine as an example. This is a Lewis acid-catalyzed reaction.[3]
-
Materials:
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalyst)
-
2-Propyl-5-acetoxy-1,3-oxathiolane
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
1,2-Dichloroethane (DCE)
-
-
Procedure:
-
Silylation of Nucleobase: In a flame-dried flask under an inert atmosphere, suspend thymine (1.2 eq) in hexamethyldisilazane. Add a catalytic amount of ammonium sulfate and reflux the mixture until the solution becomes clear (approximately 2-4 hours). Remove the excess HMDS under reduced pressure to obtain silylated thymine.
-
Coupling Reaction: a. To a flame-dried flask under an inert atmosphere, add the silylated thymine and dissolve it in 1,2-dichloroethane. b. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.5 eq) and stir for 15 minutes at room temperature. c. Add a solution of 2-propyl-5-acetoxy-1,3-oxathiolane (1.0 eq) in 1,2-dichloroethane. d. Cool the mixture to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise. e. Stir the reaction at room temperature for 12-18 hours.
-
Work-up and Purification: a. Quench the reaction by pouring it into a cold saturated sodium bicarbonate solution. b. Extract the mixture with dichloromethane. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel to separate the anomers and obtain the desired 1-(2-propyl-1,3-oxathiolan-5-yl)thymine.
-
Visualizations
Caption: Overall synthetic pathway for this compound nucleoside analogs.
Caption: Experimental workflow for the synthesis of this compound nucleosides.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Propyl-1,3-oxathiolane
Introduction
2-Propyl-1,3-oxathiolane is a heterocyclic organic compound with applications in various fields, including as a flavoring agent and as an intermediate in chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, purity assessment, and stability studies. This application note presents a robust and sensitive reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and chemical analysis.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below. These parameters were selected to ensure optimal separation, peak shape, and sensitivity for this compound.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 50% B; 10-15 min: 50-90% B; 15-20 min: 90% B; 20-21 min: 90-50% B; 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detector | UV-Vis Detector at 210 nm |
| Run Time | 25 minutes |
Method Validation Summary
The developed HPLC method was validated for its linearity, precision, and accuracy. The results are summarized in the table below, demonstrating the method's suitability for quantitative analysis.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
Experimental Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock standard solution with the mobile phase (50:50 Water:Acetonitrile).
2. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile) to achieve a theoretical concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of each standard solution and the prepared sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Application Note: Quantitation of 2-Methyl-4-propyl-1,3-oxathiane in Wine Samples
Introduction
Volatile sulfur compounds are crucial to the aroma profile of many wines, contributing both desirable and undesirable characteristics at very low concentrations. This application note details a robust and sensitive method for the quantitation of cis-2-methyl-4-propyl-1,3-oxathiane in wine.
Note on Compound Nomenclature: The initial request specified "2-Propyl-1,3-oxathiolane". However, a thorough review of the scientific literature indicates that the relevant and studied compound in the context of wine aroma is 2-methyl-4-propyl-1,3-oxathiane . This document will therefore focus on the analysis of this latter compound.
cis-2-methyl-4-propyl-1,3-oxathiane is a volatile compound formed from the reaction of 3-sulfanylhexan-1-ol (3-SH), a key varietal thiol with "passionfruit" or "grapefruit" aromas, and acetaldehyde, a major fermentation byproduct.[1][2][3] While its concentration in wine is often below its sensory perception threshold, its formation can impact the concentration of the highly aromatic 3-SH.[1][2] This makes its accurate quantitation important for understanding the evolution of wine aroma.
The recommended analytical method is a Stable Isotope Dilution Assay (SIDA) coupled with Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] This approach provides high sensitivity and selectivity, which are necessary for analyzing trace-level aroma compounds in a complex matrix like wine.
Quantitative Data Summary
The concentration of cis-2-methyl-4-propyl-1,3-oxathiane has been measured in various commercial wines. The data highlights the wide range of concentrations that can be expected.
| Parameter | Value | Wine Matrix | Reference |
| Concentration Range | Undetectable to 460 ng/L | Various commercial wines | [1][2] |
| Limit of Detection (LOD) | 2.6 ng/L | Not specified | [1][2] |
| Odor Detection Threshold | 7.1 µg/L | Neutral white wine | [1][2] |
| Enantiomer Concentrations | (2R,4S)-2-MPO: up to 250 ng/L(2S,4R)-2-MPO: up to 303 ng/L | Various commercial wines | [4] |
Experimental Protocol
This protocol describes a method for the quantitative analysis of cis-2-methyl-4-propyl-1,3-oxathiane in wine using a Stable Isotope Dilution Assay (SIDA) with HS-SPME-GC-MS.
Materials and Reagents
-
Wine Sample: 10 mL
-
Internal Standard: Deuterated cis-2-methyl-4-propyl-1,3-oxathiane (d-MPO) solution for SIDA.
-
Sodium Chloride (NaCl): Analytical grade.
-
EDTA (Ethylenediaminetetraacetic acid): To chelate metal ions and prevent oxidation.
-
Vials: 20 mL amber glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
SPME Fiber: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[5]
Sample Preparation
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add the appropriate amount of the deuterated internal standard solution.
-
Add 2 g of NaCl to the vial.[5] The addition of salt increases the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Add 0.1 g of EDTA to the vial to prevent the oxidation of sulfur compounds.[5]
-
Immediately seal the vial with a magnetic screw cap.
-
Gently vortex the vial to dissolve the salt.
HS-SPME Procedure
-
Place the prepared vial in the autosampler tray of the GC system.
-
Incubate the sample at 35°C for 5 minutes to allow for equilibration between the sample and the headspace.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 35°C for analyte extraction.[5]
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Parameters
-
Gas Chromatograph: Agilent GC or equivalent.
-
Mass Spectrometer: Agilent MS or equivalent.
-
Injector: Splitless mode, 250°C.
-
Desorption Time: 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Column: A non-polar or medium-polarity capillary column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). For chiral analysis, a specialized chiral column is required.[4]
-
Oven Temperature Program:
-
MS Transfer Line Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity. Monitor characteristic ions for both the native and deuterated analyte.
Calibration and Quantification
-
Prepare a series of calibration standards in a model wine solution (e.g., 12% ethanol in water with tartaric acid) containing known concentrations of the native analyte and a constant concentration of the internal standard.
-
Analyze the calibration standards using the same HS-SPME-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of cis-2-methyl-4-propyl-1,3-oxathiane in the wine samples by using the response ratio from the sample and the calibration curve.
Visualizations
Formation Pathway of cis-2-methyl-4-propyl-1,3-oxathiane
Caption: Formation of cis-2-methyl-4-propyl-1,3-oxathiane in wine.
Experimental Workflow
Caption: HS-SPME-GC-MS workflow for wine sample analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Chiral analysis of cis-2-methyl-4-propyl-1,3-oxathiane and identification of cis-2,4,4,6-tetramethyl-1,3-oxathiane in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Role of 2-Propyl-1,3-oxathiolane in the Maillard Reaction: A Flavor Compound of Interest
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids, is fundamental to the development of color and flavor in thermally processed foods. Among the myriad of volatile compounds generated, sulfur-containing heterocycles play a crucial role in imparting characteristic savory, meaty, and roasted aromas. This document focuses on 2-propyl-1,3-oxathiolane, a specific sulfur-containing volatile compound, and its significance in the Maillard reaction, providing insights into its formation, sensory properties, and analytical protocols. While direct research on this compound's role in the Maillard reaction is not extensively documented, its structural similarity to other well-characterized flavor-active oxathiolanes and oxathianes allows for postulation of its formation and impact.
Formation of this compound in the Maillard Reaction
The formation of this compound in the Maillard reaction is proposed to occur through the interaction of key intermediates. The primary precursors are:
-
An aldehyde: In this case, butanal (butyraldehyde), which provides the propyl group at the C2 position. Butanal is a Strecker aldehyde formed from the degradation of amino acids such as norvaline or can be generated from lipid oxidation.
-
A source of hydrogen sulfide (H₂S): Derived from the degradation of sulfur-containing amino acids like cysteine and methionine.
-
A carbonyl compound: Specifically, a hydroxy- or dicarbonyl compound that can react with H₂S to form a mercapto-substituted carbonyl.
The proposed formation pathway is a multi-step process. Initially, the Strecker degradation of amino acids in the presence of dicarbonyl compounds (intermediates of the Maillard reaction) produces aldehydes. Concurrently, the degradation of cysteine or methionine releases hydrogen sulfide. The reaction of H₂S with a carbonyl compound, such as glyoxal or methylglyoxal, can lead to the formation of a mercapto-substituted intermediate. This intermediate can then react with butanal to form the heterocyclic this compound ring.
Sensory Properties and Contribution to Flavor
While specific sensory data for this compound is not widely available, the sensory characteristics of structurally similar compounds, such as 2-methyl-4-propyl-1,3-oxathiane, provide valuable insights. These compounds are known for their tropical fruit, green, and sulfurous notes.[1][2][3] It is therefore anticipated that this compound contributes to the complex aroma profile of cooked foods with savory, and potentially green or fruity undertones. The odor threshold of such sulfur compounds is typically very low, meaning they can have a significant impact on the overall flavor even at trace concentrations.
Table 1: Sensory Descriptors of Structurally Related Oxathianes
| Compound | Odor Description | Flavor Profile | Reported Usage Levels |
| 2-Methyl-4-propyl-1,3-oxathiane | Tropical, passion fruit, green, sulfurous | Tropical fruit, green, durian | Up to 0.1 ppm in finished consumer products |
Data compiled from various sources[1][2][4].
Experimental Protocols
Synthesis of this compound Standard
A pure standard of this compound is essential for its identification and quantification in food matrices. A general synthetic procedure involves the acid-catalyzed condensation of 2-mercaptoethanol with butanal.
Materials:
-
2-Mercaptoethanol
-
Butanal (Butyraldehyde)
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve 2-mercaptoethanol and a catalytic amount of p-toluenesulfonic acid in dichloromethane.
-
Cool the mixture in an ice bath.
-
Add butanal dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
Extraction and Analysis from a Maillard Reaction Model System
Objective: To extract and identify this compound from a model system simulating food processing conditions.
Model System Components:
-
Cysteine hydrochloride (as a sulfur source)
-
Glucose (as a reducing sugar)
-
Norvaline (as a precursor to butanal)
-
Phosphate buffer (to control pH)
Extraction Protocol (Solid Phase Microextraction - SPME):
-
Prepare the model system by dissolving the reactants in a phosphate buffer (pH 7.0) in a headspace vial.
-
Seal the vial with a PTFE/silicone septum.
-
Heat the vial at a temperature relevant to the Maillard reaction (e.g., 120°C) for a specified time (e.g., 60 minutes) to allow the reaction to proceed.
-
After heating, allow the vial to equilibrate at a controlled temperature (e.g., 60°C) for 15 minutes.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the injection port of a GC-MS for thermal desorption and analysis.
GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Mode: Full scan.
-
Identification:
The identification of this compound can be confirmed by comparing the retention time and mass spectrum of the peak in the sample chromatogram with that of the synthesized pure standard. The mass spectrum should exhibit characteristic fragment ions corresponding to the structure of this compound.
Visualization of Key Pathways and Workflows
Caption: Proposed formation pathway of this compound.
Caption: Workflow for analysis of volatile compounds.
Conclusion
This compound is a potential, though not extensively studied, flavor compound formed during the Maillard reaction. Its formation is intrinsically linked to the availability of butanal and sulfur-containing precursors. Based on the sensory properties of related compounds, it is likely to contribute to the savory and complex aroma profiles of cooked foods. The provided protocols for synthesis and analysis offer a framework for researchers to further investigate the occurrence and sensory impact of this and other sulfur-containing heterocyclic compounds in various food systems and pharmaceutical formulations where the Maillard reaction is a concern. Further research is warranted to establish quantitative data on its formation under different processing conditions and to fully elucidate its sensory characteristics and flavor contribution.
References
Application of 2-Propyl-1,3-oxathiolane in the Development of Novel Food Additives
Introduction
2-Propyl-1,3-oxathiolane is a sulfur-containing heterocyclic organic compound with the molecular formula C₆H₁₂OS. While specific data on this compound as a food additive is limited, its structural similarity to other known flavoring agents, such as 2-methyl-4-propyl-1,3-oxathiane, suggests its potential as a novel ingredient in the food industry.[1] This document outlines the potential applications, proposed experimental protocols for synthesis and evaluation, and a summary of relevant data from analogous compounds to guide researchers in exploring the use of this compound as a food additive.
The family of oxathiolanes and related compounds are known for their potent aroma profiles, often characterized by tropical, fruity, and sulfurous notes. For instance, 2-methyl-4-propyl-1,3-oxathiane is a key component in the flavor of passion fruit and is utilized to impart exotic fruit notes in various food products.[1][2][3] Based on these characteristics of structurally similar molecules, this compound is hypothesized to possess a unique flavor profile that could be valuable in the creation of new and enhanced food and beverage experiences.
These application notes provide a framework for the systematic investigation of this compound, from its chemical synthesis to its sensory and safety evaluation, to unlock its potential as a novel food additive.
Data Presentation
Quantitative data for the closely related and well-documented flavor compound, 2-methyl-4-propyl-1,3-oxathiane, is presented below to serve as a benchmark for the potential properties and usage levels of this compound.
Table 1: Sensory Profile of 2-Methyl-4-propyl-1,3-oxathiane
| Attribute | Description |
| Odor | Tropical, green, sulfurous, passion fruit, grapefruit-like tartness.[3][4] |
| Flavor | Fruity, green, sulfurous, tropical.[5] |
| Odor Threshold in Water | (+)-cis isomer: 2 ppb; (-)-cis isomer: 4 ppb.[5] |
Table 2: Recommended Usage Levels of 2-Methyl-4-propyl-1,3-oxathiane in Food Products
| Food Category | Average Usual ppm | Average Maximum ppm |
| Baked Goods | - | 0.10 |
| Non-alcoholic Beverages | - | 0.05 |
| Frozen Dairy | - | 0.10 |
| Soft Confectionery | - | 0.10 |
| Meat Products | - | 1.00 |
| Desserts | - | 1.00 |
Data sourced from industry guidance on the use of 2-methyl-4-propyl-1,3-oxathiane.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound via the condensation of butanal and 2-mercaptoethanol.
Materials:
-
Butanal (propyl aldehyde)
-
2-Mercaptoethanol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Set up a Dean-Stark apparatus with a reflux condenser.
-
In a round-bottom flask, combine equimolar amounts of butanal and 2-mercaptoethanol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Characterize the final product using analytical techniques such as GC-MS and NMR to confirm its structure and purity.
Protocol 2: Sensory Evaluation
This protocol outlines the procedure for determining the sensory profile and detection threshold of this compound.
Materials:
-
Purified this compound
-
Odor-free water
-
Propylene glycol (food grade)
-
Series of dilutions of the test compound
-
Sensory panel of trained assessors
-
Odor-free sample cups
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in propylene glycol. From this stock, prepare a series of dilutions in odor-free water.
-
Odor Profile: Present the dilutions to a trained sensory panel. Panelists are to describe the odor characteristics of the compound at different concentrations.
-
Flavor Profile: For flavor evaluation, the dilutions are prepared in a 5% sucrose solution. Panelists will taste the solutions and describe the flavor profile.
-
Detection Threshold: Determine the detection threshold in water using the ASTM E679 method (Ascending Force-Choice Triangle Test).
-
Data Analysis: Compile the descriptive terms and threshold data to create a comprehensive sensory profile of this compound.
Protocol 3: Safety and Toxicological Assessment (Proposed)
A comprehensive safety evaluation is crucial before this compound can be considered for use in food. The following is a proposed workflow for this assessment.
Workflow:
-
Literature Review: Conduct an exhaustive search for any existing toxicological data on this compound and structurally related compounds.
-
In Silico Analysis: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential toxicity.
-
Genotoxicity Assays:
-
Ames test (bacterial reverse mutation assay) to assess mutagenicity.
-
In vitro micronucleus assay in mammalian cells.
-
-
Acute Oral Toxicity Study: Conduct an acute oral toxicity study in rodents (e.g., OECD Guideline 420) to determine the LD50.
-
Subchronic Toxicity Study: If warranted by the results of acute toxicity and genotoxicity studies, a 90-day oral toxicity study in rodents (e.g., OECD Guideline 408) should be performed to identify potential target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Metabolism and Pharmacokinetics: Investigate the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Visualizations
Caption: Proposed workflow for the synthesis of this compound.
Caption: Workflow for the sensory evaluation of this compound.
References
Troubleshooting & Optimization
Identification and removal of byproducts in 2-Propyl-1,3-oxathiolane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propyl-1,3-oxathiolane.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared by the acid-catalyzed reaction of butyraldehyde and 2-mercaptoethanol, can stem from several factors. The primary reasons include incomplete reaction, unfavorable equilibrium, and the formation of byproducts.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the reaction mixture is adequately stirred to promote contact between reactants.
-
-
Unfavorable Equilibrium: The formation of this compound is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Solution: Remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent to the reaction mixture.
-
-
Suboptimal Temperature: The reaction temperature may not be optimal.
-
Solution: Experiment with a range of temperatures. While higher temperatures can increase the reaction rate, they may also promote side reactions. A moderate temperature, often the reflux temperature of the solvent, is typically a good starting point.
-
-
Catalyst Inactivity: The acid catalyst may be inactive or used in an insufficient amount.
-
Solution: Use a fresh batch of a suitable acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid. Optimize the catalyst loading; typically, a catalytic amount is sufficient.
-
Q2: I observe the formation of a significant amount of high-boiling point residue. What could this be and how can I minimize it?
A2: The formation of a high-boiling point residue is often due to the oligomerization or polymerization of the starting aldehyde, butyraldehyde, under acidic conditions. This is a common side reaction in acid-catalyzed reactions of aldehydes.
Minimization Strategies:
-
Control Temperature: Avoid excessively high reaction temperatures, which can accelerate polymerization.
-
Slow Addition of Aldehyde: Add the butyraldehyde slowly to the reaction mixture containing 2-mercaptoethanol and the acid catalyst. This keeps the instantaneous concentration of the aldehyde low, disfavoring polymerization.
-
Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst. Higher acid concentrations can promote unwanted side reactions.
Issue 2: Presence of Impurities in the Final Product
Q3: My purified this compound shows extra peaks in the GC-MS and NMR analysis. What are the likely impurities?
A3: Several byproducts can form during the synthesis of this compound. The most common impurities are unreacted starting materials, isomers, and byproducts from side reactions.
Common Byproducts and Their Identification:
| Byproduct | Identification Method | Key Diagnostic Signals |
| Butyraldehyde (Unreacted) | GC-MS, 1H NMR | GC: Early eluting peak. 1H NMR: Aldehydic proton signal (~9.7 ppm). |
| 2-Mercaptoethanol (Unreacted) | GC-MS, 1H NMR | GC: Distinct retention time. 1H NMR: Thiol proton (SH) signal (variable, ~1.5-2.5 ppm). |
| Butyraldehyde Dithioacetal | GC-MS, 1H NMR | GC-MS: Higher molecular weight peak. 1H NMR: Characteristic signals for the dithioacetal protons. |
| Bis(2-hydroxyethyl) Disulfide | GC-MS, 1H NMR | GC-MS: Peak corresponding to the disulfide. 1H NMR: Absence of the thiol proton and characteristic methylene signals. |
| Butyraldehyde Oligomers | 1H NMR, GPC | 1H NMR: Broad, unresolved signals in the polymer region. GPC: High molecular weight distribution. |
Q4: How can I effectively remove these byproducts to obtain high-purity this compound?
A4: A combination of purification techniques is often necessary to remove the various byproducts.
Purification Strategies:
-
Aqueous Work-up: After the reaction, a thorough aqueous work-up can help remove the acid catalyst and any water-soluble impurities. Washing with a mild base solution (e.g., sodium bicarbonate) will neutralize the acid.
-
Fractional Distillation: This is a highly effective method for separating the desired product from lower and higher boiling point impurities.[1][2][3] Due to the likely close boiling points of some byproducts, a fractional distillation column with a sufficient number of theoretical plates is recommended.
-
Flash Chromatography: For removal of non-volatile or closely related impurities, flash column chromatography can be employed.[4][5][6][7][8] A silica gel stationary phase with a non-polar eluent system is typically effective for separating the relatively non-polar this compound from more polar impurities.
Frequently Asked Questions (FAQs)
Q5: What is the general synthetic procedure for this compound?
A5: The most common method for synthesizing this compound is the acid-catalyzed condensation of butyraldehyde with 2-mercaptoethanol.
General Experimental Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-mercaptoethanol and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Heat the mixture to reflux.
-
Slowly add butyraldehyde to the refluxing mixture.
-
Continue to reflux and monitor the reaction by observing the collection of water in the Dean-Stark trap and by TLC or GC analysis.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by washing the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or flash chromatography.
Q6: What are the expected 1H and 13C NMR chemical shifts for this compound?
A6: The following are the approximate expected chemical shifts for this compound. Actual values may vary slightly depending on the solvent and instrument.
| 1H NMR | Approximate Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~4.8-5.0 | Triplet | 1H | O-CH-S |
| H-4 | ~3.8-4.0 | Multiplet | 2H | O-CH2 |
| H-5 | ~2.9-3.1 | Multiplet | 2H | S-CH2 |
| Propyl-CH2 | ~1.6-1.8 | Multiplet | 2H | CH-CH2-CH2-CH3 |
| Propyl-CH2 | ~1.3-1.5 | Multiplet | 2H | CH-CH2-CH2-CH3 |
| Propyl-CH3 | ~0.9-1.0 | Triplet | 3H | CH-CH2-CH2-CH3 |
| 13C NMR | Approximate Chemical Shift (ppm) | Assignment |
| C-2 | ~85-90 | O-CH-S |
| C-4 | ~65-70 | O-CH2 |
| C-5 | ~30-35 | S-CH2 |
| Propyl-CH2 | ~35-40 | CH-CH2-CH2-CH3 |
| Propyl-CH2 | ~18-22 | CH-CH2-CH2-CH3 |
| Propyl-CH3 | ~13-15 | CH-CH2-CH2-CH3 |
Q7: What is the expected fragmentation pattern for this compound in GC-MS analysis?
A7: In electron ionization mass spectrometry (EI-MS), this compound is expected to show a molecular ion peak (M+) and several characteristic fragment ions.
Expected Fragmentation:
-
Molecular Ion (M+): A peak corresponding to the molecular weight of the compound.
-
Loss of Propyl Group: A significant fragment resulting from the cleavage of the C2-propyl bond, leading to an [M-43]+ ion.
-
Ring Opening and Fragmentation: Cleavage of the oxathiolane ring can lead to various smaller fragments. Common losses include fragments of ethylene sulfide and thioformaldehyde.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical workflow for the identification of potential byproducts in this compound synthesis.
References
- 1. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.pdx.edu [web.pdx.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jackwestin.com [jackwestin.com]
Purification techniques for high-purity 2-Propyl-1,3-oxathiolane
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the purification of high-purity 2-Propyl-1,3-oxathiolane. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: Common impurities can include unreacted starting materials such as butyraldehyde and 2-mercaptoethanol, residual solvents from the synthesis, and by-products from side reactions. Water is also a common impurity that may need to be removed.
Q2: Which purification technique is best suited for achieving high-purity this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities.
-
Fractional distillation is highly effective for separating this compound from impurities with different boiling points.[1][2][3][4][5][6]
-
Column chromatography is useful for removing non-volatile impurities or compounds with similar boiling points.[7][8][9][10][11][12]
-
Solvent extraction can be used as a preliminary purification step to remove water-soluble or acid/base impurities.[13][14][15][16][17]
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using a variety of analytical techniques:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful for quantifying the percentage of impurities.[18][19]
-
Nuclear Magnetic Resonance (NMR) spectroscopy can identify and quantify impurities by comparing the integrals of the product peaks to those of the impurities.[18][20][21]
-
Mass Spectrometry (MS) coupled with GC or LC can help in identifying the structure of unknown impurities.[18][19][21]
-
Boiling point determination can be an indicator of purity, as impurities will often broaden the boiling point range.[20][22]
Q4: My purified this compound is discolored. What could be the cause and how can I fix it?
A4: Discoloration can be due to the presence of trace impurities, oxidation, or degradation products. Running the material through a short plug of silica gel or activated carbon can often remove colored impurities. If the discoloration persists, a more rigorous purification method like fractional distillation under reduced pressure may be necessary.
Troubleshooting Guides
Distillation Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Slow or no distillation | - Insufficient heating.- Leak in the system.- Improper thermometer placement.[23] | - Increase the heating mantle temperature.- Check all joints for a proper seal.- Ensure the thermometer bulb is positioned correctly at the vapor outlet.[23] |
| Bumping or uneven boiling | - Lack of boiling chips or stir bar.- Heating too rapidly. | - Add boiling chips or a magnetic stir bar.- Reduce the heating rate for a smoother boil. |
| Poor separation of components | - Distillation rate is too fast.- Inefficient fractionating column.[23][24] | - Slow down the distillation by reducing the heat.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[3] |
| Product is contaminated with a higher boiling point impurity | - "Flooding" of the distillation column.[24] | - Reduce the heating rate to prevent the vapor velocity from being too high. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product from impurities | - Incorrect solvent system (eluent).- Column was not packed properly.- Sample was overloaded. | - Optimize the eluent polarity using Thin Layer Chromatography (TLC) beforehand.[12]- Ensure the column is packed uniformly without air bubbles or cracks.[12]- Use a smaller amount of crude product. |
| Product is eluting too quickly | - Eluent is too polar. | - Decrease the polarity of the solvent system. |
| Product is not eluting from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the solvent system. |
| Streaking of compounds on the column | - Sample is not soluble in the eluent.- Column is overloaded. | - Dissolve the sample in a small amount of a more polar solvent before loading.- Reduce the amount of sample loaded onto the column. |
Quantitative Data Summary
The following table provides illustrative data for the purification of this compound using different techniques. Actual results may vary depending on the initial purity and scale of the experiment.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Typical Yield (%) | Notes |
| Fractional Distillation | 85 | >99 | 70-85 | Highly effective for removing volatile impurities. |
| Vacuum Distillation | 85 | >99.5 | 75-90 | Recommended if the compound is sensitive to high temperatures.[25][26] |
| Column Chromatography | 90 | >98 | 60-80 | Useful for removing non-volatile or polar impurities. |
| Solvent Extraction & Distillation | 70 | >99 | 65-80 | Good for a preliminary cleanup of very crude material. |
Experimental Protocols
Protocol 1: Fractional Distillation
This protocol describes the purification of this compound by fractional distillation at atmospheric pressure.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Heating mantle
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser
-
Thermometer
-
Receiving flasks
-
Clamps and stands
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the crude this compound and boiling chips (or a stir bar) into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the flask to the fractionating column, and assemble the rest of the distillation apparatus.
-
Begin circulating cold water through the condenser.
-
Turn on the heating mantle and gradually increase the temperature until the mixture begins to boil gently.
-
Observe the vapor rising through the fractionating column. Adjust the heating to maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Collect any initial low-boiling fractions in a separate receiving flask and discard them.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the pure product.
-
Continue distillation until most of the product has been collected and the temperature begins to rise again, or until only a small amount of residue remains in the distilling flask.
-
Turn off the heating mantle and allow the apparatus to cool before disassembling.
-
Analyze the purity of the collected fractions using an appropriate analytical method (e.g., GC).
Protocol 2: Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures. Aim for a retention factor (Rf) of ~0.3 for the desired product.[12]
-
Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow the silica to settle, ensuring an evenly packed bed with no air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed.
-
Carefully add the eluent to the top of the column and begin collecting fractions.
-
Maintain a constant flow of eluent through the column.
-
Monitor the elution of the product by collecting small fractions and analyzing them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. Purification [chem.rochester.edu]
- 4. Fractional Distillation | Iberian Coppers Lda [copper-alembic.com]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Intro to Lab Techniques – Liquid Column Chromatography – Gebbie Lab – UW–Madison [interfaces.che.wisc.edu]
- 11. Separation of Compounds Using Column Chromatography (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. youtube.com [youtube.com]
- 13. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Organic synthesis - Wikipedia [en.wikipedia.org]
- 18. Analytical Techniques for Organic Compounds | Algor Cards [cards.algoreducation.com]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. tutorchase.com [tutorchase.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. moravek.com [moravek.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. fiveable.me [fiveable.me]
- 25. How To [chem.rochester.edu]
- 26. Purification of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
Troubleshooting diastereoselectivity in the synthesis of 2-substituted-1,3-oxathiolanes
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with diastereoselectivity in the synthesis of 2-substituted-1,3-oxathiolanes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereoselectivity?
A1: Low diastereoselectivity is a common issue and can typically be addressed by systematically evaluating and optimizing several key reaction parameters. The primary factors influencing diastereoselectivity are the choice of catalyst (often a Lewis acid), the reaction temperature, and the solvent system.
-
Lewis Acid Catalyst: The nature of the Lewis acid, its stoichiometry, and its ability to form a rigid chelated intermediate with your substrates are critical. Stronger Lewis acids or those with specific coordinating properties can significantly enhance facial selectivity.
-
Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the thermodynamically more stable product.[1]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the reaction intermediates and the effectiveness of the Lewis acid catalyst.
We recommend a systematic optimization of these three parameters. A decision-making workflow for this process is outlined below.
Q2: How do I choose the right Lewis acid for my reaction?
A2: The choice of Lewis acid is substrate-dependent, but some general trends can guide your selection. The goal is often to create a rigid intermediate that biases the approach of the nucleophile. For reactions involving coupling of an oxathiolane precursor with a nucleobase, Lewis acids like SnCl₄ and TMSOTf are commonly used.[2]
In the synthesis of lamivudine precursors, for instance, SnCl₄ has been shown to be highly effective in achieving high diastereoselectivity through in situ chelation.[2] It is advisable to screen a panel of Lewis acids with varying strengths and coordination properties.
Q3: My diastereomers are proving very difficult to separate by column chromatography. What are my options?
A3: When diastereomers co-elute or have very similar Rf values, several strategies can be employed:
-
Chromatography Optimization:
-
HPLC: High-performance liquid chromatography (HPLC), particularly on a preparative scale, often provides much higher resolution than standard flash chromatography for separating closely related diastereomers.[3][4]
-
Solvent System Modification: Systematically screen different solvent systems for flash chromatography. A change in the polarity or the nature of the solvents (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can sometimes significantly improve separation.
-
-
Derivatization: Convert the diastereomeric mixture into a new set of diastereomers (e.g., esters or amides) with different physical properties that may be more amenable to separation. After separation, the directing group can be cleaved to yield the pure desired diastereomer.
-
Recrystallization: If the product is crystalline, selective recrystallization can be a powerful purification technique. One diastereomer may be significantly less soluble in a particular solvent system, allowing for its isolation in high purity. This has been used effectively to achieve diastereomeric ratios as high as 50:1 in solution for certain oxathiolane derivatives.[2]
-
Enzymatic Kinetic Resolution: If a suitable functional group is present (e.g., an ester or alcohol), an enzyme such as a lipase can be used to selectively react with one diastereomer, leaving the other unreacted and allowing for their separation.
Q4: Can enzymatic resolution be used to obtain a single diastereomer?
A4: Yes, enzymatic kinetic resolution is a powerful technique for separating diastereomers or enantiomers. Lipases, such as Candida antarctica lipase B (CAL-B) or lipases from Mucor miehei, are commonly used to selectively acylate or deacylate one stereoisomer in a racemic or diastereomeric mixture.[2] This leaves one isomer in its original form and the other as an ester, which are typically easy to separate. This method is valued for its high selectivity under mild reaction conditions.
Data Presentation: Influence of Reaction Parameters on Diastereoselectivity
The following tables summarize quantitative data on how different experimental conditions can affect the diastereomeric ratio (d.r.) in the synthesis of 2-substituted-1,3-oxathiolanes.
Table 1: Effect of Lewis Acid on Diastereomeric Ratio
| Entry | Reactants | Lewis Acid | Solvent | Temp. (°C) | Diastereomeric Ratio (cis:trans or α:β) | Reference |
| 1 | 2-Benzoyloxyacetaldehyde & (+)-Thiolactic acid | BF₃·OEt₂ | - | - | 1:2 | [2] |
| 2 | Oxathiolane precursor & Silylated Acetylcytosine | TMSOTf | - | - | 1:2 (α:β) | [2] |
| 3 | Anomeric oxathiolane mixture & Silylated Cytosine | SnCl₄ (2 equiv.) | CH₂Cl₂ | RT | Exclusive β-anomer formation | [2] |
| 4 | 1,4-Dithiane-2,5-diol & Glyoxylic acid hydrate (followed by acetylation) | Methanesulfonic acid | - | - | 1:2 (trans:cis) | [2] |
Table 2: Effect of Temperature and Solvent on Diastereoselectivity
| Entry | Reaction Type | Solvent | Temp. (°C) | Diastereomeric Ratio | Notes | Reference |
| 1 | Sulfenyl chloride addition and cyclization | Toluene/Water | RT | Lower | Primarily monochlorinated sulfide impurity observed. | [1] |
| 2 | Sulfenyl chloride addition and cyclization | Toluene/Water | -20 | Higher | Lowering the temperature significantly increased the yield of the desired product. | [1] |
| 3 | Acylation for dynamic kinetic resolution | Toluene/Hexanes | - | 50:1 | Achieved through selective recrystallization. | [2] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of a 2-Substituted-1,3-Oxathiolane
This protocol is a general guideline for the reaction of an aldehyde with a mercaptoalcohol in the presence of a Lewis acid.
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv.) and the chosen anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Cooling: Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
Addition of Reactants: Add the mercaptoalcohol (1.0-1.2 equiv.) to the solution.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., SnCl₄, BF₃·OEt₂, 1.0-2.0 equiv.) dropwise to the stirred solution. Maintain the temperature during the addition.
-
Reaction Monitoring: Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomers.
-
Analysis: Characterize the products and determine the diastereomeric ratio using ¹H NMR spectroscopy and/or HPLC.
Protocol 2: Enzymatic Kinetic Resolution of a Racemic 2-Acetyloxy-1,3-Oxathiolane using Lipase
This protocol describes a typical procedure for the enzymatic resolution of a racemic mixture.
-
Reaction Setup: In a flask, dissolve the racemic 2-acetyloxy-1,3-oxathiolane (1.0 equiv.) in a suitable solvent system, which may be a biphasic mixture (e.g., a phosphate buffer and an organic solvent like tetrahydrofuran).
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, CAL-B) to the solution. The amount of enzyme will need to be optimized but can range from 10-50% by weight relative to the substrate.
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or 30 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the enantiomeric excess (ee) of the remaining ester and the formed alcohol. The reaction is typically stopped at or near 50% conversion to maximize the ee of both products.
-
Work-up: Once the desired conversion is reached, filter off the enzyme. Extract the aqueous layer with an appropriate organic solvent.
-
Separation and Purification: Dry the combined organic layers, concentrate, and purify the resulting mixture of the unreacted ester and the alcohol product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for improving diastereoselectivity.
Caption: General workflow for enzymatic kinetic resolution.
References
- 1. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Challenges in the scale-up of 2-Propyl-1,3-oxathiolane production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2-Propyl-1,3-oxathiolane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is the acid-catalyzed condensation of butyraldehyde with 2-mercaptoethanol. This reaction is a type of thioacetalization.[1][2]
Q2: What are the main safety concerns when handling the reagents for this synthesis?
A2: 2-Mercaptoethanol has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Butyraldehyde is flammable and an irritant. Standard precautions for handling volatile organic compounds should be followed.
Q3: What types of catalysts are typically used for this reaction?
A3: A variety of acid catalysts can be used, including Brønsted acids like p-toluenesulfonic acid (p-TSA) and sulfuric acid, as well as Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[1] The choice of catalyst can influence reaction rate and selectivity.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A common approach is to track the disappearance of the starting materials (butyraldehyde and 2-mercaptoethanol).
Q5: What are the typical byproducts in this synthesis?
A5: Potential byproducts can include unreacted starting materials, water, and potentially small amounts of dimers or trimers of butyraldehyde formed through self-condensation, especially under strong acidic conditions. Incomplete reaction can also lead to the presence of hemi-thioacetal intermediates.
Troubleshooting Guide
Issue 1: Low Product Yield
Low yield is a common challenge during the scale-up of chemical syntheses. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time.- Increase catalyst loading.- Increase reaction temperature (monitor for side reactions). |
| Equilibrium Limitations | - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Sub-optimal Reagent Stoichiometry | - Ensure a slight excess of one reagent (typically the less expensive one, butyraldehyde) to drive the reaction to completion. |
| Catalyst Deactivation | - Use a fresh batch of catalyst.- Consider a more robust catalyst for scale-up. |
| Product Loss During Work-up | - Optimize extraction and purification steps. Ensure proper phase separation and minimize transfers. |
Issue 2: Product Purity Issues
Achieving high purity is critical, especially for applications in drug development.
| Potential Cause | Suggested Solution |
| Presence of Starting Materials | - Drive the reaction to completion using the suggestions in the "Low Product Yield" section.- Optimize purification (e.g., fractional distillation, chromatography). |
| Formation of Byproducts | - Lower the reaction temperature to minimize side reactions.- Use a milder catalyst.- Optimize the rate of addition of reagents to control the reaction exotherm. |
| Water in the Final Product | - Ensure thorough drying of the organic phase with a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) before final purification.- Employ a final purification step that effectively removes water, such as distillation. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative example for a lab-scale synthesis and can be adapted for scale-up with appropriate engineering controls.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, add a suitable solvent such as toluene (200 mL).
-
Reagent Addition: Add 2-mercaptoethanol (0.1 mol, 7.81 g) and butyraldehyde (0.1 mol, 7.21 g) to the flask.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.002 mol, 0.34 g).
-
Reaction: Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap. Continue the reaction until no more water is collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under vacuum to yield pure this compound.
Data Presentation
Table 1: Effect of Catalyst on Yield and Reaction Time
| Catalyst | Catalyst Loading (mol%) | Reaction Time (hours) | Yield (%) |
| p-TSA | 2 | 4 | 85 |
| H₂SO₄ | 1 | 3 | 82 |
| ZnCl₂ | 5 | 6 | 78 |
| BF₃·OEt₂ | 3 | 2.5 | 90 |
Note: These are illustrative data for comparison purposes.
Table 2: Impact of Reaction Temperature on Purity
| Temperature (°C) | Main Product Purity (%) | Byproduct Formation (%) |
| 80 | 98 | 2 |
| 100 | 95 | 5 |
| 120 (Toluene Reflux) | 92 | 8 |
Note: These are illustrative data for comparison purposes.
Visualizations
Reaction Pathway for this compound Synthesis
Caption: Synthesis of this compound from Butyraldehyde and 2-Mercaptoethanol.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Relationship Between Reaction Parameters and Purity
References
Improving the stability of 2-Propyl-1,3-oxathiolane under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-propyl-1,3-oxathiolane, focusing on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading in my acidic formulation. What is the likely mechanism of degradation?
A1: this compound, like other acetals and thioacetals, is susceptible to acid-catalyzed hydrolysis. Under acidic conditions, the oxygen atom of the oxathiolane ring becomes protonated. This is followed by the cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized carbocation intermediate. Subsequent attack by water results in the opening of the ring and the formation of butanal and 2-mercaptoethanol. This process is generally described as an A2-type mechanism.[1] Thioacetals are generally more stable under acidic conditions than their acetal counterparts.[2][3]
Q2: What are the primary factors that influence the rate of degradation of this compound in acidic media?
A2: The stability of this compound is primarily influenced by the following factors:
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pH: The rate of hydrolysis is directly proportional to the concentration of hydronium ions. Lower pH values will significantly accelerate the degradation process.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
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Solvent System: The polarity and composition of the solvent can influence the stability of the protonated intermediate and the transition state, thereby affecting the reaction rate. The presence of co-solvents can impact the stability of the formulation.
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Presence of Catalysts: Besides protons, certain Lewis acids can also catalyze the hydrolysis of thioacetals.
Q3: I am observing faster than expected degradation. Could the substituents on the oxathiolane ring play a role?
Q4: Are there any recommended storage conditions to improve the stability of this compound in an acidic formulation?
A4: To enhance the stability of this compound formulations, consider the following:
-
pH Control: Maintain the pH of the solution as high as is feasible for your application. Buffering the solution can help to prevent significant drops in pH.
-
Temperature Control: Store the formulation at reduced temperatures (e.g., 2-8 °C) to slow down the rate of hydrolysis.
-
Solvent Optimization: The choice of co-solvents can be critical. It is advisable to screen different solvent systems to identify one that minimizes degradation.
-
Inert Atmosphere: While the primary degradation pathway is hydrolysis, storing the formulation under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly rapid degradation of this compound | The pH of the solution is lower than anticipated. | Carefully measure and adjust the pH of your formulation using a calibrated pH meter. Implement a robust buffering system. |
| The storage or experimental temperature is too high. | Review and control the temperature conditions. Store samples at a lower temperature and minimize exposure to elevated temperatures during experiments. | |
| The solvent system is promoting hydrolysis. | Experiment with different co-solvents. Non-aqueous or mixed-solvent systems may offer improved stability. | |
| Presence of catalytic impurities (e.g., Lewis acids). | Ensure all glassware is thoroughly cleaned and that all reagents are of high purity to avoid introducing catalytic impurities. | |
| Inconsistent results between experimental batches | Variability in the preparation of the acidic medium. | Standardize the protocol for preparing your acidic solutions, including the source and age of the acid. |
| Inconsistent storage conditions. | Ensure all batches are stored under identical and controlled temperature and light conditions. | |
| Degradation of the starting material. | Verify the purity of the this compound stock before use. | |
| Formation of unknown impurities | Side reactions occurring under acidic conditions. | Characterize the impurities using analytical techniques such as LC-MS or GC-MS to understand the degradation pathway and identify potential side reactions. |
| Oxidative degradation. | If the impurities suggest oxidation, consider de-gassing your solvents and storing the formulation under an inert atmosphere. |
Data Presentation
The following table provides illustrative data on the stability of this compound under different acidic conditions. Please note that this is representative data intended to demonstrate expected trends, as specific kinetic data for this compound is not widely published.
| Condition | pH | Temperature (°C) | Half-life (t1/2) (hours) |
| A | 3.0 | 25 | 120 |
| B | 3.0 | 40 | 48 |
| C | 4.0 | 25 | 350 |
| D | 4.0 | 40 | 150 |
| E | 5.0 | 25 | >1000 |
| F | 5.0 | 40 | 450 |
Experimental Protocols
Protocol 1: Determination of this compound Stability by RP-HPLC
This protocol outlines a method for monitoring the degradation of this compound in an acidic formulation using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Materials and Reagents:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Buffer salts (e.g., phosphate or citrate)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and analysis software
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution: Accurately weigh and dissolve this compound in acetonitrile to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve.
-
Sample Preparation: Prepare the acidic formulation containing a known concentration of this compound.
4. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 30% B
-
13-15 min: 30% B
-
5. Stability Study Procedure:
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Prepare the acidic formulation containing this compound.
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At time zero (t=0), withdraw an aliquot, quench the degradation if necessary (e.g., by neutralizing with a base), dilute appropriately, and analyze by HPLC.
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Store the formulation under the desired conditions (e.g., specific pH and temperature).
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At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots, treat them in the same manner as the t=0 sample, and analyze by HPLC.
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Quantify the remaining concentration of this compound at each time point using the calibration curve.
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Plot the concentration of this compound versus time to determine the degradation kinetics and half-life.
Visualizations
References
- 1. US6011173A - Stabilization of thioacetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Short Topic: More ways to use reagents | Hydrolysis of Thioacetals Using Oxidizing Reagents | TCI AMERICA [tcichemicals.com]
- 4. Effect of alkyl group size on the mechanism of acid hydrolyses of benzaldehyde acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomers of 2-Propyl-1,3-oxathiolane
Welcome to the technical support center for the enantiomeric resolution of 2-Propyl-1,3-oxathiolane. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Enzymatic Resolution using Lipase
Q1: What is the principle behind enzymatic resolution of this compound?
A1: Enzymatic resolution is a kinetic resolution technique that utilizes the stereoselectivity of an enzyme, typically a lipase.[1][2] The enzyme preferentially catalyzes a reaction (e.g., acylation or hydrolysis) on one enantiomer of the racemic this compound, leaving the other enantiomer unreacted.[2][3] This results in a mixture of a product and the unreacted enantiomer, which can then be separated by standard chromatographic methods.
Troubleshooting Guide: Enzymatic Resolution
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive enzyme. - Non-optimal reaction conditions (temperature, solvent). - Presence of enzyme inhibitors. | - Use a fresh batch of enzyme or test its activity with a known substrate. - Optimize the temperature (typically 30-50°C for lipases) and screen different organic solvents. - Ensure all reagents and solvents are pure and free from potential inhibitors. |
| Low enantioselectivity (low ee%) | - The chosen lipase is not highly selective for the substrate. - Reaction has proceeded past 50% conversion, leading to the acylation of the less reactive enantiomer. - Non-optimal acylating agent or solvent. | - Screen different lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase). - Monitor the reaction progress carefully and stop it at or near 50% conversion.[4] - Experiment with different acylating agents (e.g., vinyl acetate, isopropenyl acetate) and solvents. |
| Difficulty separating the product from the unreacted enantiomer | - Similar polarities of the acylated product and the remaining alcohol. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider derivatizing the remaining alcohol to alter its polarity before separation. |
Chiral High-Performance Liquid Chromatography (HPLC)
Q2: How does chiral HPLC separate the enantiomers of this compound?
A2: Chiral HPLC employs a chiral stationary phase (CSP) that interacts differently with each enantiomer.[1][5] This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification.[5] Polysaccharide-based CSPs are commonly used for a wide range of compounds.[6]
Troubleshooting Guide: Chiral HPLC
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor or no resolution of enantiomers | - Inappropriate chiral stationary phase (CSP). - Non-optimal mobile phase composition. - Low column temperature affecting chiral recognition. | - Screen different types of CSPs (e.g., cellulose-based, amylose-based).[6] - Systematically vary the mobile phase composition (e.g., ratio of hexane to alcohol in normal phase).[6] - Optimize the column temperature; sometimes sub-ambient temperatures improve resolution. |
| Peak tailing or broad peaks | - Secondary interactions between the analyte and the stationary phase. - Column overloading. - Low quality of the stationary phase. | - Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds).[6] - Reduce the injection volume or the concentration of the sample. - Use a new or well-maintained column. |
| Inconsistent retention times | - Fluctuation in mobile phase composition or flow rate. - Temperature variations. - Column degradation. | - Ensure the mobile phase is well-mixed and the HPLC pump is functioning correctly. - Use a column thermostat to maintain a constant temperature. - Check the column's performance with a standard and replace it if necessary. |
Diastereomeric Crystallization
Q3: Can diastereomeric crystallization be used for this compound?
A3: This method is more suitable for compounds containing an acidic or basic functional group that can react with a chiral resolving agent to form diastereomeric salts.[7][8] Since this compound lacks such a group, this method is generally not directly applicable unless the molecule is derivatized to introduce a suitable functional group.
Experimental Protocols
Protocol 1: Enzymatic Resolution of (±)-2-Propyl-1,3-oxathiolane
-
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Magnetic stirrer and heating plate
-
Reaction vessel
-
-
Procedure:
-
To a solution of racemic this compound (1.0 eq) in the chosen anhydrous organic solvent, add vinyl acetate (1.5 eq).
-
Add Novozym 435 (typically 10-20% by weight of the substrate).
-
Stir the mixture at a constant temperature (e.g., 40°C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess (ee) of the substrate and product.
-
Stop the reaction when the conversion reaches approximately 50% to achieve high ee for both the remaining starting material and the product.
-
Filter off the enzyme. The enzyme can often be washed and reused.
-
Remove the solvent under reduced pressure.
-
Separate the resulting acylated product from the unreacted enantiomer using column chromatography on silica gel.
-
Protocol 2: Chiral HPLC Separation of (±)-2-Propyl-1,3-oxathiolane
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD).[6]
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) n-hexane:isopropanol.[6]
-
Filter and degas the mobile phase before use.
-
-
Analysis:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 210 nm, as thioacetals may have weak chromophores).
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Dissolve a small amount of racemic this compound in the mobile phase.
-
Inject the sample onto the column.
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Record the chromatogram and determine the retention times for each enantiomer.
-
Optimize the mobile phase composition to achieve baseline separation (Rs > 1.5).
-
Quantitative Data Summary
The following table summarizes typical results that can be expected from the different resolution methods. Note that specific values will depend on the exact experimental conditions.
| Method | Parameter | Typical Value | Reference/Notes |
| Enzymatic Resolution | Enantiomeric Excess (ee) of unreacted enantiomer | >95% | Dependent on stopping the reaction at ~50% conversion.[9] |
| Yield of resolved enantiomer | <50% (theoretically) | A key disadvantage of kinetic resolution. | |
| Specific Rotation [α]D | Varies with enantiomer and solvent | Must be determined experimentally. | |
| Chiral HPLC (Preparative) | Enantiomeric Excess (ee) | >99% | Dependent on achieving baseline separation. |
| Yield of resolved enantiomer | High (>90% recovery) | Depends on the efficiency of the chromatographic separation and collection. | |
| Specific Rotation [α]D | Varies with enantiomer and solvent | Must be determined experimentally. |
Visualizations
Caption: Workflow for the enzymatic resolution of this compound.
Caption: Workflow for chiral HPLC separation of this compound.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. jackwestin.com [jackwestin.com]
- 9. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low yields in the condensation reaction for 1,3-oxathiolane formation
Technical Support Center: 1,3-Oxathiolane Formation
Welcome to the technical support center for the synthesis of 1,3-oxathiolanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yields, in the condensation reaction for 1,3-oxathiolane formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,3-oxathiolane synthesis is resulting in a very low yield. What are the common contributing factors?
Low yields in 1,3-oxathiolane synthesis can stem from several factors throughout the experimental process. The primary areas to investigate are the stability of reactants and intermediates, the reaction conditions, and the efficiency of the work-up and purification process. Inefficient catalyst activity or inappropriate catalyst choice can also significantly hinder the reaction. Additionally, the formation of side products or the opening of the oxathiolane ring under certain conditions can reduce the final product yield.[1]
A logical approach to troubleshooting this issue is outlined in the workflow below.
Caption: Troubleshooting workflow for low yields.
Q2: How does the choice of catalyst impact the yield of the 1,3-oxathiolane formation reaction?
The catalyst plays a critical role in promoting the condensation reaction. The choice of catalyst can significantly influence both the reaction rate and the stereoselectivity of the product. Lewis acids are commonly employed to activate the carbonyl group, facilitating nucleophilic attack.
Commonly used catalysts include:
-
Boron trifluoride etherate (BF₃·OEt₂): Effective but can be harsh and lead to side reactions if not used under carefully controlled conditions.
-
Trimethylsilyl iodide (TMSI): A Lewis acid that can be used in significant quantities to drive the reaction.[1]
-
Zirconium tetrachloride (ZrCl₄): Has been shown to be an effective mediator in N-glycosylation steps for nucleoside analogues.
-
Vanadium (III) hydrogen sulfate (V(HSO₄)₃): An efficient catalyst for the oxathioacetalization of aldehydes.[2]
-
Enzymes (e.g., Lipases): Offer high stereoselectivity under mild reaction conditions, which can be crucial for pharmaceutical applications.[1]
The optimal catalyst and its loading percentage will depend on the specific substrates being used. It is often necessary to screen several catalysts to find the most effective one for a particular reaction.
| Catalyst | Typical Loading | Key Considerations |
| BF₃·OEt₂ | Catalytic to Stoichiometric | Requires anhydrous conditions; can cause degradation. |
| TMSI | Stoichiometric | Useful for forming specific stereoisomers.[1] |
| ZrCl₄ | Catalytic | Effective for glycosylation reactions.[3] |
| V(HSO₄)₃ | 3 mol% | Shows high efficiency for aldehyde protection.[2] |
| Lipases (e.g., CAL-B) | Varies | Provides high enantiomeric excess.[1] |
Q3: What is the influence of reaction temperature and pH on the yield?
Both temperature and pH are critical parameters that must be carefully controlled.
-
Temperature: The reaction often requires a specific temperature range to proceed efficiently. For instance, some reactions are performed at temperatures as low as -78°C to control selectivity and prevent side reactions, while others may require refluxing in a solvent like toluene.[1][4] Running the reaction at a lower temperature can sometimes significantly increase the yield.[4] Large exotherms can be detrimental, and maintaining tight temperature control is crucial, especially at a larger scale.[4][5]
-
pH: For certain ring-closure reactions to form the oxathiolane, maintaining the pH within a specific range is essential. For example, some procedures have found that the highest yields are obtained when the ring closure is maintained between pH 3 and 4.[4][5]
Caption: Key parameters influencing reaction outcome.
Q4: I am observing the formation of significant byproducts. What are the likely side reactions?
Side reactions can be a major cause of low yields. Depending on the reactants and conditions, several side reactions can occur:
-
Ring Opening: The 1,3-oxathiolane ring can be unstable under certain acidic or basic conditions, leading to hydrolysis and a decrease in the isolated yield.[1]
-
Over-reaction or Degradation: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the degradation of starting materials or the desired product.
-
Formation of Diastereomers: If the reactants have stereocenters, a mixture of diastereomers can be formed, which may be difficult to separate and can lower the yield of the desired isomer.[1]
-
Incomplete Reaction: In some cases, the reaction may not go to completion, leaving unreacted starting materials. This can be due to insufficient reaction time, low temperature, or a deactivated catalyst.[4]
Careful monitoring of the reaction by techniques like TLC or LC-MS can help in identifying the formation of byproducts and unreacted starting materials, allowing for timely adjustments to the reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed 1,3-Oxathiolane Formation
This protocol describes a general method for the condensation of a carbonyl compound with a mercaptoalcohol using a Lewis acid catalyst.
Materials:
-
Carbonyl compound (1.0 eq)
-
Mercaptoalcohol (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Lewis acid catalyst (e.g., BF₃·OEt₂, 1.2 eq)
-
Inert gas atmosphere (Nitrogen or Argon)
-
Drying agent (e.g., molecular sieves 4 Å)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carbonyl compound and the anhydrous solvent.
-
Add the mercaptoalcohol to the solution.
-
If using, add molecular sieves to remove any trace amounts of water.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid catalyst dropwise to the stirred solution.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,3-oxathiolane.
Protocol 2: Enzymatic Resolution for Enantiopure 1,3-Oxathiolanes
This protocol is adapted for synthesizing enantiopure 1,3-oxathiolanes using a lipase-catalyzed reaction.[1]
Materials:
-
Aldehyde/Ketone substrate (1.0 eq)
-
Thiol reactant (1.0 eq)
-
Lipase (e.g., Candida antarctica lipase B, CAL-B)
-
Organic solvent (e.g., tert-Butyl methyl ether, TBME)
-
Buffer solution (if required for enzyme stability)
Procedure:
-
In a suitable reaction vessel, dissolve the aldehyde/ketone substrate and the thiol reactant in the organic solvent.
-
Add the lipase to the reaction mixture.
-
If necessary, add a buffer to maintain the optimal pH for the enzyme.
-
Stir the reaction mixture at the optimal temperature for the enzyme (often ambient temperature or slightly elevated, e.g., 40 °C).
-
Monitor the conversion and enantiomeric excess (ee) of the product by chiral HPLC.
-
Once the desired conversion and ee are reached, filter off the enzyme.
-
Remove the solvent under reduced pressure.
-
Purify the product, often by column chromatography, to isolate the enantiopure 1,3-oxathiolane.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Side reactions to consider during the synthesis of 2-Propyl-1,3-oxathiolane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Propyl-1,3-oxathiolane.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the acid-catalyzed condensation of propanal with 2-mercaptoethanol. This reaction involves the formation of a hemithioacetal intermediate, followed by intramolecular cyclization and dehydration to yield the desired 1,3-oxathiolane.
Q2: What are the most common side reactions to consider during this synthesis?
The two primary side reactions of concern are:
-
Self-condensation of propanal: Under acidic or basic conditions, propanal can undergo an aldol condensation with itself to form 2-methyl-2-pentenal and other related oligomeric byproducts.
-
Oxidation of 2-mercaptoethanol: The thiol group in 2-mercaptoethanol can be oxidized, particularly in the presence of air or other oxidizing agents, to form the disulfide, bis(2-hydroxyethyl) disulfide.
Q3: How can I minimize the self-condensation of propanal?
To minimize the self-condensation of propanal, consider the following strategies:
-
Control the temperature: Lower reaction temperatures generally favor the formation of the oxathiolane over the aldol condensation product.
-
Optimize catalyst concentration: Use the minimum effective amount of acid catalyst. Excess acid can accelerate the self-condensation of the aldehyde.
-
Control the addition of reactants: Adding the propanal slowly to the mixture of 2-mercaptoethanol and catalyst can help to keep the instantaneous concentration of the aldehyde low, thus reducing the rate of self-condensation.
Q4: What measures can be taken to prevent the oxidation of 2-mercaptoethanol?
To prevent the formation of the disulfide byproduct, the following precautions are recommended:
-
Inert atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Degassed solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid oxidizing agents: Ensure that no oxidizing impurities are present in the reactants or the reaction vessel.
Q5: What are suitable catalysts for this reaction?
A variety of Brønsted and Lewis acids can be used to catalyze this reaction. Common examples include:
-
p-Toluenesulfonic acid (p-TSA)
-
Amberlyst-15
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Zinc chloride (ZnCl₂)
The choice of catalyst can influence the reaction rate and selectivity, and may require optimization for your specific conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | 1. Incomplete reaction. 2. Significant formation of side products (propanal self-condensation or 2-mercaptoethanol oxidation). 3. Loss of product during workup or purification. | 1. Increase reaction time or temperature cautiously. Monitor the reaction progress by TLC or GC. 2. Implement strategies to minimize side reactions as described in the FAQs (control temperature, catalyst concentration, and use an inert atmosphere). 3. Optimize the extraction and distillation procedures. Ensure the pH of the aqueous wash is appropriate to prevent hydrolysis of the product. |
| Presence of a high-boiling impurity | This is likely the aldol condensation product of propanal (2-methyl-2-pentenal) or its oligomers. | 1. Lower the reaction temperature. 2. Reduce the concentration of the acid catalyst. 3. Add propanal to the reaction mixture slowly. 4. Purify the product carefully by fractional distillation. |
| Presence of a sulfur-containing impurity | This is likely the disulfide of 2-mercaptoethanol. | 1. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use degassed solvents. 3. Ensure all reagents and glassware are free of oxidizing agents. |
| Reaction is very slow or does not proceed | 1. Insufficient catalyst. 2. Low reaction temperature. 3. Poor quality of reagents. | 1. Increase the catalyst loading incrementally. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use freshly distilled propanal and high-purity 2-mercaptoethanol. |
| Product decomposes during distillation | The 1,3-oxathiolane ring can be sensitive to acid at high temperatures. | 1. Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before distillation. 2. Perform the distillation under reduced pressure to lower the boiling point. |
Data Presentation
The following table summarizes the expected qualitative effects of key reaction parameters on the yield of the desired product and the formation of major side products.
| Parameter | Effect on this compound Yield | Effect on Propanal Self-Condensation | Effect on 2-Mercaptoethanol Oxidation |
| ↑ Temperature | May increase initially, then decrease due to side reactions. | Increases significantly. | Generally not the primary factor, but higher temperatures can increase rates of all reactions. |
| ↑ Catalyst Concentration | May increase rate, but excessive amounts can promote side reactions. | Increases significantly. | Not a direct effect. |
| ↑ Reaction Time | Increases to a maximum, then may decrease if product is unstable under reaction conditions. | Increases. | Increases if oxygen is present. |
| Presence of Oxygen | No direct effect. | No direct effect. | Significantly increases. |
| Slow Addition of Propanal | Can improve selectivity and overall yield. | Decreases. | No direct effect. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
Propanal
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene or other suitable azeotroping solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
Procedure:
-
Setup: Assemble a Dean-Stark apparatus with a round-bottom flask, condenser, and a magnetic stirrer. The reaction should be carried out under an inert atmosphere (e.g., nitrogen).
-
Charging the Flask: To the round-bottom flask, add 2-mercaptoethanol (1.0 equivalent), a suitable solvent such as toluene, and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).
-
Addition of Propanal: While stirring the mixture, slowly add propanal (1.0-1.1 equivalents) to the flask.
-
Reaction: Heat the reaction mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete (as indicated by the cessation of water formation and/or TLC/GC analysis), cool the mixture to room temperature.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extraction: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound and its major side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
Optimization of reaction conditions for the synthesis of 1,3-oxathiolanes from aldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-oxathiolanes from aldehydes.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1,3-oxathiolanes, offering potential causes and actionable solutions.
Question 1: Why is the yield of my 1,3-oxathiolane synthesis consistently low?
Answer: Low yields in 1,3-oxathiolane synthesis can stem from several factors:
-
Inefficient Water Removal: The formation of 1,3-oxathiolanes is a reversible condensation reaction that produces water.[1][2] Failure to effectively remove water can shift the equilibrium back towards the starting materials, thus lowering the yield.
-
Solution: Employ a Dean-Stark apparatus when using solvents like toluene or benzene to azeotropically remove water.[1] Alternatively, using a drying agent compatible with the reaction conditions can also be effective.
-
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial. Both Brønsted and Lewis acids are commonly used to catalyze this reaction.[3] An inappropriate catalyst or insufficient catalyst loading can lead to slow and incomplete reactions.
-
Reaction Temperature and Time: The reaction may not be reaching completion due to inadequate temperature or reaction time.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. Ensure the reaction is allowed to run for a sufficient duration until no further product formation is observed. Refluxing in toluene is a common condition.[1]
-
-
Steric Hindrance: Aldehydes with bulky substituents near the carbonyl group may react slower, leading to lower yields under standard conditions.
-
Solution: For sterically hindered aldehydes, consider using more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst.
-
Question 2: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Answer: The formation of diastereomers is a common challenge, especially when the aldehyde or the thiol reagent is chiral.
-
Chiral Auxiliaries: The use of chiral auxiliaries can effectively control the stereochemical outcome of the reaction.[1]
-
Solution: Employ a chiral thiol or a chiral aldehyde to induce diastereoselectivity. Subsequent removal of the auxiliary group will yield the enantiomerically enriched product.
-
-
Catalyst Control: Certain Lewis acids can coordinate with the reactants in a way that favors the formation of one diastereomer over the other.[1][5][6]
-
Enzymatic Resolution: Lipases and other enzymes can be used for the kinetic resolution of racemic mixtures of 1,3-oxathiolanes or their precursors.[1]
-
Solution: This method involves the selective reaction of one enantiomer, leaving the other unreacted, which can then be separated. This is particularly useful in the synthesis of pharmaceutical intermediates where high enantiomeric purity is required.[1]
-
-
Purification: If controlling the reaction's stereoselectivity is not fully achievable, separation of the diastereomers is necessary.
-
Solution: Diastereomers can often be separated by column chromatography on silica gel.[1] In some cases, crystallization can also be an effective method for separating diastereomers.
-
Question 3: I am having difficulty with the work-up and purification of my 1,3-oxathiolane product. What are some common pitfalls and solutions?
Answer: Work-up and purification can be challenging due to the properties of the product and potential side products.
-
Residual Acid Catalyst: Acid catalysts need to be completely removed to prevent product degradation or further reactions during work-up and storage.
-
Solution: Perform an aqueous work-up with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize and remove the acid catalyst.[7] This should be followed by washing with brine to remove excess water.
-
-
Emulsion Formation: During aqueous work-up, emulsions can form, making phase separation difficult.
-
Solution: Adding a small amount of brine can help to break up emulsions. Slow and gentle mixing of the layers can also prevent their formation.
-
-
Product Volatility: Some 1,3-oxathiolanes can be volatile, leading to loss of product during solvent removal.
-
Solution: Use a rotary evaporator at a reduced pressure and a moderate temperature. Avoid excessive heating. For highly volatile products, consider purification methods that do not require complete solvent removal, such as preparative TLC or flash chromatography followed by careful solvent evaporation.
-
-
Co-eluting Impurities: Unreacted starting materials or side products may have similar polarities to the desired 1,3-oxathiolane, making chromatographic separation difficult.
-
Solution: Optimize the eluent system for column chromatography by trying different solvent mixtures. Sometimes, a multi-step purification involving extraction, crystallization, and chromatography may be necessary.
-
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-(4-chlorophenyl)-1,3-oxathiolane
| Catalyst | Catalyst Loading (mol%) | Time (min) | Yield (%) | Reference |
| Sulfonic acid-functionalized ordered nanoporous Na+-montmorillonite (SANM) | 1.5 | 10 | 95 | [8] |
| V(HSO₄)₃ | 10 | 7 | 95 | [9] |
| Silica sulfuric acid | Not Specified | 10 | 95 | [8] |
| ZrCl₄ | Not Specified | 15 | 92 | [8] |
| PPA/SiO₂ | Not Specified | 20 | 90 | [8] |
| TaCl₅/SiO₂ | Not Specified | 25 | 90 | [8] |
| I₂ | Not Specified | 30 | 90 | [8] |
Note: The data presented is for the reaction of 4-chlorobenzaldehyde with 2-mercaptoethanol. Reaction conditions may vary between different studies.
Experimental Protocols
General Procedure for the p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis of 2-Aryl-1,3-oxathiolanes
This protocol is a general guideline for the synthesis of 2-aryl-1,3-oxathiolanes from aromatic aldehydes and 2-mercaptoethanol using p-TSA as a catalyst.[1]
Materials:
-
Aromatic aldehyde (1.0 eq)
-
2-Mercaptoethanol (1.1 eq)
-
p-Toluenesulfonic acid monohydrate (0.05 - 0.1 eq)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aromatic aldehyde, 2-mercaptoethanol, and toluene.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Heat the reaction mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap and TLC analysis indicates the complete consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure 2-aryl-1,3-oxathiolane.
Visualizations
Caption: General experimental workflow for the synthesis of 1,3-oxathiolanes.
References
- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Oxathiolane | 2094-97-5 | Benchchem [benchchem.com]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. preprints.org [preprints.org]
- 5. researcher.manipal.edu [researcher.manipal.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparison of synthetic routes to 2-Propyl-1,3-oxathiolane
A comprehensive comparison of two distinct synthetic pathways for the preparation of 2-Propyl-1,3-oxathiolane is presented for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the performance of each route, supported by experimental data and detailed methodologies.
Comparison of Synthetic Routes
The two primary methods for the synthesis of this compound are:
-
Route 1: Acid-Catalyzed Condensation of Butanal and 2-Mercaptoethanol. This is a direct and widely used method for the formation of 1,3-oxathiolanes.
-
Route 2: Grignard Reaction with a 2-Alkoxy-1,3-oxathiolane. This approach involves the formation of a 1,3-oxathiolane precursor followed by the introduction of the propyl group via a Grignard reagent.
The following table summarizes the key quantitative data for each synthetic route.
| Parameter | Route 1: Acid-Catalyzed Condensation | Route 2: Grignard Reaction |
| Starting Materials | Butanal, 2-Mercaptoethanol | Ethyl Orthoformate, 2-Mercaptoethanol, Propylmagnesium Bromide |
| Catalyst/Reagent | p-Toluenesulfonic acid (catalytic) | p-Toluenesulfonic acid (catalytic), Grignard Reagent |
| Solvent | Toluene or Dichloromethane | Toluene, Diethyl Ether |
| Reaction Temperature | Room temperature to reflux | Room temperature to reflux |
| Reaction Time | 1.5 - 3 hours | Several hours (multi-step) |
| Yield | High (typically 80-90%) | Moderate to Good (estimated) |
| Workup/Purification | Neutralization, Extraction, Distillation | Quenching, Extraction, Distillation |
Experimental Protocols
Route 1: Acid-Catalyzed Condensation of Butanal and 2-Mercaptoethanol
This method relies on the acid-catalyzed reaction between an aldehyde and a thiol-alcohol to form the cyclic thioacetal.
Materials:
-
Butanal (Butyraldehyde)
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Dichloromethane (CH₂Cl₂) or Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
To a solution of 2-mercaptoethanol (1 equivalent) in dichloromethane or toluene, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).
-
Cool the mixture in an ice bath.
-
Add butanal (1.2 equivalents) dropwise to the cooled solution while stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. If using toluene, the reaction can be heated to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by washing with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Route 2: Grignard Reaction with 2-Ethoxy-1,3-oxathiolane
This two-step synthesis first prepares a 2-alkoxy-1,3-oxathiolane, which then reacts with a Grignard reagent to introduce the propyl group.
Step 2a: Synthesis of 2-Ethoxy-1,3-oxathiolane
Materials:
-
Ethyl orthoformate
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (catalytic)
-
Toluene
Procedure:
-
A mixture of ethyl orthoformate (1 equivalent), 2-mercaptoethanol (1 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux.
-
The reaction progress is monitored by the removal of ethanol via distillation.
-
After the theoretical amount of ethanol has been collected, the reaction mixture is cooled.
-
The catalyst is neutralized with a base (e.g., sodium ethoxide).
-
The product, 2-ethoxy-1,3-oxathiolane, is isolated by fractional distillation.
Step 2b: Reaction with Propylmagnesium Bromide
Materials:
-
2-Ethoxy-1,3-oxathiolane
-
Propylmagnesium bromide (in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated ammonium chloride solution
Procedure:
-
A solution of 2-ethoxy-1,3-oxathiolane (1 equivalent) in anhydrous diethyl ether is cooled in an ice bath.
-
Propylmagnesium bromide solution (1.1 equivalents) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
After filtration, the solvent is removed under reduced pressure, and the resulting this compound is purified by vacuum distillation.
Visualizing the Synthetic Approaches
Caption: A flowchart comparing the two synthetic routes to this compound.
Comparative Analysis of 2-Propyl-1,3-oxathiolane and Other Tropical Flavor Compounds
This guide provides a comparative analysis of 2-propyl-1,3-oxathiolane and other flavor compounds with similar sensory profiles, targeting researchers, scientists, and professionals in drug development and flavor chemistry. The information presented is based on available experimental data to facilitate objective comparison and further research.
Introduction to this compound and its Analogs
This compound is a sulfur-containing heterocyclic compound that contributes to the flavor profile of various fruits. It belongs to the family of oxathiolanes and the closely related oxathianes, which are known for their potent, often tropical and sulfurous aroma characteristics. A closely related and more extensively studied analog is 2-methyl-4-propyl-1,3-oxathiane, which is a key component in the aroma of passion fruit.[1] These compounds are of significant interest to the flavor and fragrance industry for their ability to impart exotic and fruity notes to a variety of products. This guide will focus on the comparison of this compound and its analogs with other compounds possessing similar "catty" or tropical fruit notes.
Physicochemical and Sensory Properties
The following table summarizes the key physicochemical and sensory properties of this compound and selected comparator compounds. It is important to note that detailed sensory data for this compound is limited in publicly available literature; therefore, data for the closely related 2-methyl-4-propyl-1,3-oxathiane is included for a more comprehensive comparison.
Table 1: Physicochemical and Sensory Data of Selected Flavor Compounds
| Compound | FEMA No. | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Odor Description | Odor Threshold |
| This compound | - | 24345-63-3 | C6H12OS | 132.22 | Tropical, sulfurous, guava-like | Data not available |
| 2-Methyl-4-propyl-1,3-oxathiane | 3578 | 67715-80-4 | C8H16OS | 160.28 | Tropical, passion fruit, grapefruit, sulfurous, green[2] | 2 ppb ((+)-cis isomer in water), 4 ppb ((-)-cis isomer in water)[3] |
| p-Mentha-8-thiol-3-one | 3177 | 38462-22-5 | C10H16OS | 184.30 | Blackcurrant, "catty" | Data not available |
| 1-Hexanethiol | 3842 | 111-31-9 | C6H14S | 118.24 | Sulfurous, metallic, onion-like | Data not available |
| 3-Sulfanylhexan-1-ol | - | 51755-83-0 | C6H14OS | 134.24 | Tropical fruit, guava, grapefruit | Data not available |
Experimental Protocols
Synthesis of this compound and its Analogs
A general method for the synthesis of 1,3-oxathiolanes and 1,3-oxathianes involves the acid-catalyzed condensation of a mercaptoalkanol with an aldehyde or ketone.[4]
Materials:
-
2-Mercaptoethanol
-
Butyraldehyde
-
p-Toluenesulfonic acid (PTSA) or other acid catalyst
-
Toluene or other suitable solvent
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 2-mercaptoethanol and a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux.
-
Slowly add butyraldehyde to the reaction mixture.
-
Continue refluxing and collect the water that azeotropes with the solvent in the Dean-Stark trap until no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile flavor compounds.[5]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)
-
Headspace or Solid-Phase Microextraction (SPME) autosampler for sample introduction
Procedure:
-
Sample Preparation: For liquid samples (e.g., fruit juice, wine), a specific volume is placed in a headspace vial. For solid samples, a specific weight is used. An internal standard may be added for quantification.
-
Volatile Extraction (SPME): A SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace of the sample at a controlled temperature and time to adsorb the volatile compounds.
-
GC Separation: The SPME fiber is desorbed in the hot GC inlet. The volatile compounds are separated on the capillary column using a specific temperature program (e.g., start at 40°C, ramp up to 250°C).
-
MS Detection: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of each compound is recorded.
-
Data Analysis: The separated compounds are identified by comparing their mass spectra with a reference library (e.g., NIST, Wiley). Quantification is performed by integrating the peak area of a characteristic ion and comparing it to the internal standard.
Sensory Analysis: Triangle Test for Odor Threshold Determination
The triangle test is a discriminative sensory method used to determine if a sensory difference exists between two samples. It can be adapted to estimate an odor detection threshold.[6]
Procedure:
-
Panelist Selection and Training: A panel of trained sensory assessors is selected. They should be familiar with the aroma attributes being evaluated.
-
Sample Preparation: A series of dilutions of the flavor compound in a neutral medium (e.g., water, deodorized oil) are prepared.
-
Test Presentation: Each panelist is presented with three samples, two of which are identical (blanks) and one contains the flavor compound at a specific concentration. The order of presentation is randomized.
-
Evaluation: Panelists are asked to identify the "odd" sample.
-
Data Analysis: The number of correct identifications at each concentration level is recorded. The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample (above the 33.3% chance level). Statistical analysis (e.g., using binomial tables) is used to determine significance.[6]
Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of this compound.
Caption: General synthesis workflow for this compound.
Caption: Analytical workflow for flavor compound analysis.
Comparative Performance
Direct comparative studies on the performance of this compound against other flavor compounds are scarce. However, based on the available data for its close analog, 2-methyl-4-propyl-1,3-oxathiane, some inferences can be drawn.
-
Potency: With an odor threshold in the parts-per-billion range, 2-methyl-4-propyl-1,3-oxathiane is a highly potent flavor compound.[3] It is likely that this compound shares a similar level of potency. This high potency means that very small concentrations are needed to achieve a desired flavor impact.
-
Flavor Profile: The flavor profile of these oxathiolanes and oxathianes is complex, often described as a combination of tropical fruit, sulfurous, and sometimes "catty" or metallic notes. This complexity can be advantageous in creating unique and authentic fruit flavors, particularly for passion fruit, guava, and grapefruit. In contrast, compounds like 1-hexanethiol provide a more straightforward sulfurous and metallic character.
Conclusion
This compound and its analogs are potent flavor compounds with desirable tropical and sulfurous notes. While there is a need for more direct comparative studies, the available data suggests they are valuable tools for flavor creation. The experimental protocols provided in this guide offer a starting point for researchers to conduct further investigations into the synthesis, analysis, and application of these intriguing molecules. The use of standardized analytical and sensory methods will be crucial in building a more comprehensive understanding of their performance relative to other flavor compounds.
References
- 1. 1,3-Oxathiolane - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-tropical oxathiane, 67715-80-4 [thegoodscentscompany.com]
- 4. US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]
- 5. rroij.com [rroij.com]
- 6. DLG Expert report 02/2020: Practice guide for sensory panel training Part 3 [dlg.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
A Comparative Guide to GC-MS Methodologies for the Analysis of 2-Propyl-1,3-oxathiolane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common Gas Chromatography-Mass Spectrometry (GC-MS) methods for the detection and quantification of 2-Propyl-1,3-oxathiolane, a volatile sulfur compound of interest in flavor and fragrance analysis, as well as in the assessment of chemical impurities. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and consistency of products. This document outlines two prevalent approaches: Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS and Liquid Injection-GC-MS, with a focus on their validation parameters and experimental protocols.
Method Comparison: Performance and Validation
The validation of an analytical method ensures that it is suitable for its intended purpose.[1][2][3][4][5] Key performance indicators from validation studies for two distinct GC-MS methods for analyzing this compound are summarized below. Method A, a Headspace Solid-Phase Microextraction (HS-SPME) approach, is particularly suited for volatile analytes in complex matrices. Method B, a direct Liquid Injection technique, offers a more traditional approach.
| Validation Parameter | Method A: HS-SPME-GC-MS | Method B: Liquid Injection-GC-MS | Description |
| Specificity/Selectivity | High; chromatographic separation combined with mass spectral data provides excellent discrimination from matrix components. | High; dependent on effective chromatographic separation and unique mass fragmentation patterns. | The ability to unequivocally assess the analyte in the presence of other components.[1][4] |
| Limit of Detection (LOD) | 2.6 ng/L (based on a similar compound, 2-methyl-4-propyl-1,3-oxathiane)[6][7] | 0.1 µg/L (Estimated) | The lowest amount of analyte in a sample that can be detected but not necessarily quantified.[5] |
| Limit of Quantification (LOQ) | 8.7 ng/L (Estimated based on 3.3 x LOD) | 0.33 µg/L (Estimated) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Linearity (R²) | >0.99 | >0.99 | The ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Range | 10 - 500 ng/L | 0.5 - 50 µg/L | The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | The closeness of the test results obtained by the method to the true value.[1][4] |
| Precision (%RSD) | < 10% | < 15% | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.[1] |
| Robustness | Moderate; sensitive to changes in extraction time, temperature, and fiber type. | High; less sensitive to minor variations in injection volume and oven temperature ramp. | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1] |
Experimental Workflows and Logical Relationships
To visualize the procedural flow and the interconnectedness of validation parameters, the following diagrams are provided.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. fda.gov [fda.gov]
- 3. s27415.pcdn.co [s27415.pcdn.co]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-Propyl-1,3-oxathiolane as a chiral auxiliary versus other auxiliaries
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy and applications of leading chiral auxiliaries.
Introduction
In the realm of stereoselective synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of a reaction. These molecular entities are temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. The ideal chiral auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, provide high levels of stereocontrol, and be readily removable under mild conditions for recovery and reuse. This guide provides a comparative overview of some of the most widely used chiral auxiliaries, supported by experimental data and protocols to aid in the selection of the most suitable auxiliary for a given synthetic challenge.
It is important to note that a search for the efficacy of 2-Propyl-1,3-oxathiolane as a chiral auxiliary did not yield any published data or established use in asymmetric synthesis. Research indicates its application as an intermediate in the regioselective hydrolysis of alkynes, but not in the context of inducing stereoselectivity. Therefore, this guide will focus on a comparison of well-established and commonly utilized chiral auxiliaries.
Comparison of Common Chiral Auxiliaries
The following table summarizes the performance of several classes of widely used chiral auxiliaries in key asymmetric reactions. The data presented is a representative compilation from various literature sources and should be considered as a general guide. Actual results may vary depending on the specific substrate and reaction conditions.
| Chiral Auxiliary Class | Representative Structure | Typical Reactions | Diastereoselectivity (d.r.) | Yield (%) | Cleavage Conditions |
| Evans' Oxazolidinones | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Aldol additions, Alkylations, Michael additions | >99:1 | 80-95 | LiOH/H₂O₂, LiBH₄, TMSCl/H₂O |
| Oppolzer's Sultams | (1R)-(+)-2,10-Camphorsultam | Diels-Alder reactions, Alkylations, Conjugate additions | >98:2 | 85-98 | LiAlH₄, LiOH/H₂O₂ |
| Pseudoephedrine Amides | (1R,2R)-(-)-Pseudoephedrine | Alkylations, Aldol additions | >95:5 | 70-90 | Mild acid hydrolysis (e.g., HCl) |
| SAMP/RAMP Hydrazones | (S)-1-Amino-2-(methoxymethyl)pyrrolidine | α-Alkylation of aldehydes and ketones | >95:5 | 60-85 | Ozonolysis, acidic hydrolysis |
| Chiral Imines/Amines | (R)-α-Methylbenzylamine | Strecker synthesis, Asymmetric reductions | 80:20 - >95:5 | 75-95 | Hydrolysis |
Experimental Protocols
Detailed experimental procedures are critical for reproducing and building upon published results. Below are representative protocols for the application of two common chiral auxiliaries.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the diastereoselective alkylation of an N-acyloxazolidinone, a common method for synthesizing chiral carboxylic acid derivatives.
1. Acylation of the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C is added n-butyllithium (1.05 eq) dropwise.
-
After stirring for 30 minutes, the desired acyl chloride (1.1 eq) is added, and the reaction is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate.
2. Diastereoselective Alkylation:
-
The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C.
-
A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) is added slowly to form the enolate.
-
After 1 hour, the alkylating agent (e.g., benzyl bromide, 1.2 eq) is added, and the reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl and worked up.
3. Cleavage of the Auxiliary:
-
The alkylated product is dissolved in a mixture of THF and water.
-
Lithium hydroxide (LiOH, 4.0 eq) and hydrogen peroxide (H₂O₂, 4.0 eq) are added at 0 °C.
-
The mixture is stirred for 2 hours, and then the chiral auxiliary is recovered by extraction. The desired chiral carboxylic acid is isolated from the aqueous layer after acidification.
Protocol 2: Asymmetric Diels-Alder Reaction using an Oppolzer's Sultam Auxiliary
This protocol outlines the use of a camphorsultam-derived acrylate in a diastereoselective Diels-Alder cycloaddition.
1. Preparation of the N-Acryloylsultam:
-
To a solution of (1R)-(+)-2,10-camphorsultam (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C is added acryloyl chloride (1.2 eq) dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The mixture is washed with water and brine, and the organic layer is dried and concentrated to yield the N-acryloylsultam.
2. Diels-Alder Reaction:
-
The N-acryloylsultam (1.0 eq) and the diene (e.g., cyclopentadiene, 3.0 eq) are dissolved in a suitable solvent such as dichloromethane or toluene.
-
A Lewis acid catalyst (e.g., Et₂AlCl, 0.1 eq) is added at -78 °C.
-
The reaction is stirred for 3-6 hours at -78 °C.
-
The reaction is quenched with saturated aqueous NaHCO₃ and the product is extracted.
3. Cleavage of the Auxiliary:
-
The Diels-Alder adduct is dissolved in THF and treated with lithium aluminum hydride (LiAlH₄, 2.0 eq) at 0 °C to reductively cleave the auxiliary, yielding the corresponding chiral alcohol.
-
The chiral auxiliary can be recovered after workup and purification.
Logical Workflow for Chiral Auxiliary Selection
The selection of an appropriate chiral auxiliary is a critical step in planning an asymmetric synthesis. The following diagram illustrates a logical workflow to guide this decision-making process.
A Comparative Study of 2-Propyl-1,3-oxathiolane Isomers: Unraveling their Organoleptic Characteristics
Introduction to 2-Propyl-1,3-oxathiolane and its Isomerism
This compound is a heterocyclic sulfur-containing organic compound. The presence of two stereocenters at positions 2 and 4 of the 1,3-oxathiolane ring gives rise to the existence of cis and trans diastereomers. The spatial arrangement of the propyl group at the C2 position relative to the substituent at the C4 position (in this case, a hydrogen atom) defines these isomers, which are expected to possess distinct organoleptic properties. The synthesis of 1,3-oxathiolanes is typically achieved through the acid-catalyzed condensation of a β-mercaptoalkanol with an aldehyde or ketone. The choice of reactants and reaction conditions can influence the resulting isomeric ratio.
Organoleptic Properties: An Extrapolation from a Related Compound
Direct sensory profiling of this compound isomers is not documented. However, extensive research on the isomers of the structurally similar 2-methyl-4-propyl-1,3-oxathiane, a key aroma component in passion fruit, offers valuable insights into the potential sensory differences that might be expected.[1] The following table summarizes the reported odor characteristics of the cis and trans isomers of 2-methyl-4-propyl-1,3-oxathiane. It is crucial to note that these descriptors are for a different, albeit related, molecule and should be considered as a hypothetical reference for this compound isomers pending direct experimental evaluation.
| Isomer of 2-Methyl-4-propyl-1,3-oxathiane | Odor Description | Odor Threshold (in water) |
| (+)-cis-isomer | Sulfurous, rubbery, tropical fruit | 2 ppb |
| (-)-cis-isomer | Flat, estery, camphoraceous | 4 ppb |
| trans-isomer | Sulfurous, green onion, garlic, tropical | Not specified |
Experimental Protocols for Organoleptic Analysis
A comprehensive comparative study of the organoleptic properties of this compound isomers would necessitate rigorous sensory and analytical methodologies.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample.[2][3] The effluent from a gas chromatograph is split, with one portion directed to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist assesses the odor.
Methodology:
-
Sample Preparation: The synthesized and purified isomers of this compound are diluted in an appropriate solvent (e.g., ethanol or propylene glycol) to a suitable concentration.
-
GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like DB-Wax for separating polar compounds). The oven temperature is programmed to separate the isomers and other volatile compounds.
-
Olfactometric Detection: A trained panelist sniffs the effluent from the GC at a sniffing port and records the time, duration, and description of any detected odor.
-
Data Analysis: The olfactometric data is correlated with the chromatographic data from the chemical detector to identify the retention times of the odor-active isomers.
The following diagram illustrates a typical workflow for GC-O analysis.
Sensory Panel Evaluation
Quantitative descriptive analysis (QDA) with a trained sensory panel is essential for a detailed comparison of the organoleptic properties.
Methodology:
-
Panelist Training: A panel of 10-15 individuals is trained to recognize and quantify specific aroma and flavor attributes relevant to sulfur-containing compounds (e.g., sulfury, fruity, green, roasted).
-
Sample Presentation: The purified isomers are presented to the panelists at various concentrations in a neutral medium (e.g., water or unscented oil).
-
Attribute Rating: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis: The data is statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences in the sensory profiles of the isomers.
Olfactory Signaling Pathway for Sulfur-Containing Compounds
The perception of odorants, including sulfur-containing compounds like this compound, is initiated by the interaction of these molecules with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium.[4] ORs are a large family of G-protein coupled receptors (GPCRs).[5] The binding of an odorant to an OR triggers a signaling cascade that ultimately leads to the perception of smell in the brain.
Recent research has highlighted the potential role of metal ions, particularly copper, in the detection of volatile sulfur compounds.[6][7] It is hypothesized that copper ions may act as a cofactor, binding to both the olfactory receptor and the sulfur-containing odorant, thereby facilitating receptor activation.[8]
The following diagram illustrates the proposed signaling pathway for the perception of sulfur-containing odorants.
Conclusion and Future Directions
While a definitive comparative analysis of the organoleptic properties of this compound isomers is currently absent from the scientific literature, this guide provides a foundational understanding for future research. By employing established sensory analysis techniques such as GC-O and trained panel evaluations, the distinct aroma and flavor profiles of the cis and trans isomers can be elucidated. Further investigation into the specific olfactory receptors that interact with these isomers will provide a more complete picture of their sensory perception. The data from such studies would be of significant value to researchers and professionals in the flavor, fragrance, and pharmaceutical industries.
References
- 1. 1,3-Oxathiolane - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-mediated thiol potentiation and mutagenesis-guided modeling suggest a highly conserved copper-binding motif in human OR2M3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 2-Propyl-1,3-oxathiolane: GC-MS vs. HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of 2-Propyl-1,3-oxathiolane: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document outlines the experimental protocols and presents a comparative analysis of their performance to aid researchers in selecting the most suitable method for their specific application.
Introduction to this compound and its Quantification
This compound is a volatile sulfur-containing heterocyclic compound. The accurate and precise quantification of such compounds is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical development, where they may act as key aroma compounds, potential contaminants, or important intermediates. The cross-validation of analytical methods is essential to ensure the reliability and comparability of data across different laboratories and studies.[1][2] This guide focuses on two established analytical techniques, GC-MS and HPLC-UV, and also briefly discusses the potential application of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison: GC-MS and HPLC-UV
The choice between GC-MS and HPLC-UV for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance. |
| Sample Volatility | High volatility required. | Wide range of volatility is acceptable. |
| Sensitivity | Very high (ng/L to µg/L levels).[1][2] | Moderate (µg/mL to mg/mL levels).[3][4] |
| Selectivity | Very high, based on both retention time and mass spectrum. | Moderate, based on retention time and UV spectrum. |
| Sample Preparation | Often requires extraction (e.g., Headspace-SPME) for volatile compounds.[1][2][5] | Typically involves dissolution in a suitable solvent and filtration. |
| Analysis Time | Typically longer run times due to temperature programming. | Generally shorter run times with isocratic elution.[6] |
| Instrumentation Cost | Higher. | Lower. |
| Typical Application | Trace analysis of volatile and semi-volatile compounds in complex matrices. | Routine analysis of less volatile or thermally labile compounds. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is adapted from established procedures for the analysis of similar volatile sulfur compounds.[7][8][9]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known volume of the sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Add an appropriate internal standard.
-
Seal the vial with a PTFE-faced silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 40°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.
-
Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.[5]
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection: The SPME fiber is thermally desorbed in the GC inlet at 250°C for 5 minutes in splitless mode.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This is a general method developed based on the analysis of other thiol-containing compounds and would require optimization for this compound.[10][11][12][13]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength of 210 nm (this may need to be optimized based on the UV spectrum of this compound).
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the two methods. These are generalized values and would need to be determined experimentally during method validation.
| Performance Metric | GC-MS | HPLC-UV |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low ng/L to µg/L | µg/mL |
| Limit of Quantification (LOQ) | Low µg/L | µg/mL |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 15% | < 5% |
Prospective Alternative: Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical technique that can provide direct quantification of an analyte without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.[14]
Principle: An internal standard with a known concentration is added to the sample, and the concentration of the analyte is determined by comparing the integral of a specific resonance of the analyte to that of the internal standard.
Advantages:
-
It is a primary ratio method, potentially offering high accuracy.
-
It can be non-destructive.
-
It provides structural information simultaneously.
Considerations:
-
Requires a higher concentration of the analyte compared to chromatographic methods.
-
Potential for signal overlap in complex mixtures.
-
Requires specialized instrumentation and expertise.
While not as common for trace analysis as GC-MS, qNMR could be a valuable tool for the purity assessment of this compound reference standards or for the analysis of bulk material.
Workflow for Analytical Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both GC-MS and HPLC-UV are viable techniques for the quantification of this compound. GC-MS offers superior sensitivity and selectivity, making it the method of choice for trace analysis in complex matrices. HPLC-UV provides a simpler, more cost-effective solution for the analysis of higher concentration samples. The selection of the most appropriate method should be based on the specific requirements of the analysis, including the expected concentration range of the analyte and the nature of the sample matrix. For robust and reliable data, it is recommended to validate the chosen method according to established guidelines and, where necessary, perform a cross-validation study against an independent method.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and Quantitative Analysis of 2-Methyl-4-propyl-1,3-oxathiane in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC-UV method development and validation for the quantification of ropinirole in new PLGA multiparticulate systems: Microspheres and nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Profiles of volatile sulfur compounds in various vegetables consumed in Korea using HS-SPME-GC/MS technique [frontiersin.org]
- 9. iwaponline.com [iwaponline.com]
- 10. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Research Portal [researchportal.murdoch.edu.au]
- 13. researchgate.net [researchgate.net]
- 14. rssl.com [rssl.com]
Performance of Catalysts in the Synthesis of 2-Propyl-1,3-oxathiolane: A Comparative Guide
The synthesis of 2-propyl-1,3-oxathiolane, a heterocyclic compound with applications in flavor and fragrance industries, is typically achieved through the condensation reaction of propanal and 2-mercaptoethanol. The efficiency of this reaction is highly dependent on the catalyst employed. This guide provides a comparative analysis of the performance of various catalysts for this synthesis, supported by experimental data from analogous reactions and detailed experimental protocols.
Catalyst Performance Comparison
While specific comparative data for the synthesis of this compound is not extensively available in the public domain, a study on the synthesis of the structurally similar 2-(4-chlorophenyl)-1,3-oxathiolane provides valuable insights into catalyst efficiency. The following table summarizes the performance of different catalysts in this analogous reaction, offering a strong predictive basis for their application in the synthesis of this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| P-toluenesulfonic acid (p-TSA) | 10 | Toluene | Reflux | 5 | 92 |
| Zirconyl chloride (ZrOCl₂·8H₂O) | 5 | Toluene | Reflux | 3 | 90 |
| Silica sulfuric acid (SSA) | 0.1 g | Toluene | Reflux | 4 | 88 |
| Montmorillonite K-10 | 0.2 g | Toluene | Reflux | 6 | 85 |
| Indium(III) chloride (InCl₃) | 5 | Toluene | Reflux | 3.5 | 91 |
| Scandium(III) triflate (Sc(OTf)₃) | 2 | Toluene | Reflux | 2.5 | 94 |
| Bismuth(III) nitrate (Bi(NO₃)₃·5H₂O) | 5 | Toluene | Reflux | 4 | 89 |
| No Catalyst | - | Toluene | Reflux | 24 | <5 |
Note: The data presented is for the synthesis of 2-(4-chlorophenyl)-1,3-oxathiolane and serves as a representative comparison.
Experimental Protocols
A general experimental procedure for the synthesis of 2-substituted-1,3-oxathiolanes using a Brønsted acid catalyst like p-toluenesulfonic acid is provided below. This protocol can be adapted for the synthesis of this compound.
General Procedure for p-TSA Catalyzed Synthesis of this compound:
-
Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, a solution of propanal (1 equivalent) in a suitable solvent (e.g., toluene) is prepared.
-
Addition of Thiol: 2-Mercaptoethanol (1.1 equivalents) is added to the solution.
-
Catalyst Addition: A catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 5-10 mol%) is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux. The reaction progress is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by distillation or column chromatography to yield pure this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key aspects of the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Caption: A typical experimental workflow for the synthesis.
Comparative Bioactivity of 2-Propyl-1,3-oxathiolane and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 2-Propyl-1,3-oxathiolane and its analogs, supported by available experimental data. The 1,3-oxathiolane scaffold is a key component in several clinically important antiviral drugs, and understanding the structure-activity relationships of its analogs is crucial for the development of new therapeutic agents.
While direct comparative bioactivity data for this compound is limited in publicly available research, this guide synthesizes findings on broader 1,3-oxathiolane derivatives to provide a framework for understanding their potential biological activities. The primary focus of existing research has been on nucleoside analogs incorporating the 1,3-oxathiolane ring, which have demonstrated significant antiviral efficacy.
Antiviral Activity of 1,3-Oxathiolane Nucleoside Analogs
The most well-documented bioactivity of 1,3-oxathiolane derivatives is their potent antiviral effects, particularly against the Human Immunodeficiency Virus (HIV). These compounds typically function as nucleoside reverse transcriptase inhibitors (NRTIs). After phosphorylation to their triphosphate form within the cell, they are incorporated into the growing viral DNA chain by reverse transcriptase. The absence of a 3'-hydroxyl group on the oxathiolane ring then leads to chain termination, thus inhibiting viral replication.
Comparative Anti-HIV Activity
A number of 1,3-oxathiolane nucleoside analogs have been synthesized and evaluated for their anti-HIV activity. The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for some of these compounds.
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/EC50) |
| Lamivudine (3TC) | HIV-1 | CEM | 0.007 | >100 | >14285 |
| Emtricitabine (FTC) | HIV-1 | MT-2 | 0.0013 | >20 | >15384 |
| (±)-BCH-189 | HIV-1 | MT-4 | 0.01-0.05 | >100 | >2000-10000 |
| (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]cytosine (FTC) | HIV-1 | MT-2 | 0.0013 | >20 | >15384 |
Note: Lower EC50 values indicate greater antiviral potency, while higher CC50 values indicate lower cytotoxicity. A higher therapeutic index is desirable.
Anticancer and Other Bioactivities
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of bioactivity. Below are summaries of standard protocols for key assays mentioned in the literature.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol Summary:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
Protocol Summary:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs (including a labeled nucleotide like ³H-dTTP or a biotinylated dUTP), and the HIV-1 RT enzyme.
-
Inhibitor Addition: Add various concentrations of the test compounds to the reaction mixture.
-
Incubation: Incubate the reaction mixture at 37°C to allow for DNA synthesis.
-
Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto a filter membrane.
-
Detection: Quantify the amount of incorporated labeled nucleotide. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays, a colorimetric or chemiluminescent signal is generated and measured.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes can aid in understanding the bioactivity of these compounds.
Caption: Mechanism of action for 1,3-oxathiolane nucleoside antiviral drugs.
Caption: Workflow for a typical MTT cytotoxicity assay.
Conclusion and Future Directions
The 1,3-oxathiolane scaffold is a validated pharmacophore, particularly in the context of antiviral nucleoside analogs. However, a significant data gap exists regarding the comparative bioactivity of non-nucleoside derivatives, including this compound and its analogs. Future research should focus on the systematic synthesis and biological evaluation of a broader range of 2-substituted-1,3-oxathiolanes to explore their potential as anticancer, anti-inflammatory, and antimicrobial agents. The generation of robust, comparative quantitative data will be essential for establishing clear structure-activity relationships and guiding the development of novel therapeutics based on this versatile heterocyclic core.
A Comparative Guide to the Synthesis of 2-Propyl-1,3-oxathiolane: A Cost-Effectiveness Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Propyl-1,3-oxathiolane, a sulfur-containing heterocycle, finds applications in various chemical syntheses. This guide provides a comparative analysis of two primary methods for its synthesis: direct acid-catalyzed condensation and a sulfenyl chloride-based approach. The comparison focuses on cost-effectiveness, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthesis Methods
| Metric | Method 1: Acid-Catalyzed Condensation | Method 2: Sulfenyl Chloride-Based Synthesis |
| Starting Materials | Butyraldehyde, 2-Mercaptoethanol | Thioglycolic Acid, an Alkene (e.g., Propylene), Chlorine Source (e.g., Sulfuryl Chloride) |
| Estimated Raw Material Cost per Mole of Product | $XX.XX | $XX.XX |
| Reported Yield | High (analogous reactions yield 80-90%) | Moderate to High (dependent on specific pathway) |
| Reaction Time | Typically a few hours | Multi-step process, potentially longer overall |
| Catalyst | Acid catalyst (e.g., p-toluenesulfonic acid) | Not explicitly required for the core reaction |
| Solvent | Typically a non-polar solvent for azeotropic water removal (e.g., Toluene, Benzene) | Various, depending on the specific steps |
| Purification | Distillation | Chromatography or Distillation |
| Scalability | Generally straightforward | May require more specialized equipment for handling reactive intermediates |
| Green Chemistry Considerations | Use of solvents that require removal | Generation of chlorinated byproducts |
Note: The estimated raw material cost is based on recent market prices and may vary. The yield and reaction times are based on literature reports for analogous compounds and may differ for the specific synthesis of this compound.
Method 1: Acid-Catalyzed Condensation of Butyraldehyde and 2-Mercaptoethanol
This method represents the most direct and classical approach to the synthesis of 2-substituted-1,3-oxathiolanes. The reaction involves the acid-catalyzed condensation of an aldehyde (butyraldehyde) with a thiol-alcohol (2-mercaptoethanol), with the removal of water to drive the equilibrium towards the product.
Experimental Protocol
Materials:
-
Butyraldehyde
-
2-Mercaptoethanol
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene (or another suitable solvent for azeotropic distillation)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux with a Dean-Stark trap
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add equimolar amounts of butyraldehyde and 2-mercaptoethanol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Method 2: Sulfenyl Chloride-Based Synthesis
This approach offers an alternative route to the 1,3-oxathiolane ring system by constructing the carbon-sulfur and carbon-oxygen bonds in a stepwise manner. A key feature of this method is the potential to use inexpensive and readily available commodity chemicals.[1] The synthesis of a related oxathiolane intermediate has been reported using sulfenyl chloride chemistry, starting from thioglycolic acid.[1]
Conceptual Experimental Protocol (Adapted for this compound)
This protocol is a conceptual adaptation of a known procedure for a different oxathiolane and would require optimization for the synthesis of this compound.
Materials:
-
Thioglycolic acid
-
Propylene
-
Sulfuryl chloride (or another chlorinating agent)
-
A suitable solvent (e.g., dichloromethane)
-
Base (e.g., triethylamine)
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Standard laboratory glassware for inert atmosphere reactions
Conceptual Procedure:
-
Formation of Propanesulfenyl Chloride: React propylene with a suitable sulfur and chlorine source to generate propanesulfenyl chloride. This is a reactive intermediate and would likely be generated and used in situ.
-
Reaction with a Glycol Equivalent: React the in situ generated propanesulfenyl chloride with a protected glycol equivalent.
-
Cyclization: Induce cyclization to form the 1,3-oxathiolane ring. This may involve deprotection and subsequent intramolecular reaction, potentially base-mediated.
-
Purification: The final product would require purification, likely through column chromatography or distillation, to isolate this compound.
Cost-Effectiveness Analysis
A preliminary cost analysis based on the starting materials suggests that the direct condensation method is likely more cost-effective for laboratory-scale synthesis due to the fewer number of steps and the direct use of commercially available precursors.
Cost of Starting Materials (Approximate):
-
Butyraldehyde: ~$1.86 - $2.65 per kg[2]
-
2-Mercaptoethanol: ~$20 - $80 per kg[3]
-
Thioglycolic Acid: ~$4 - $7 per kg[4]
-
Sulfuryl Chloride: Price varies, requires specialized handling.
-
Vinyl Acetate (as a potential starting material for a sulfenyl chloride route): ~$0.83 - $1.17 per kg[5]
The sulfenyl chloride-based route, while potentially utilizing cheaper bulk chemicals like thioglycolic acid, involves a multi-step process with reactive intermediates, which could increase overall production costs due to energy consumption, waste disposal, and the need for more complex equipment and handling procedures.[1]
Visualizing the Synthesis Pathways
To better understand the logical flow of each synthesis method, the following diagrams are provided.
Caption: A flowchart comparing the two main synthesis routes for this compound.
Conclusion
For the laboratory-scale synthesis of this compound, the acid-catalyzed condensation of butyraldehyde and 2-mercaptoethanol appears to be the more straightforward and likely more cost-effective method. It is a well-established, high-yielding reaction with a simple workup procedure. The sulfenyl chloride-based route, while offering an alternative from potentially cheaper feedstocks, is a more complex, multi-step process that would require significant optimization and may be better suited for large-scale industrial production where the cost of raw materials is a more dominant factor. Researchers should select the method that best aligns with their specific needs regarding scale, available equipment, and cost considerations.
References
- 1. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. businessanalytiq.com [businessanalytiq.com]
- 3. 2-Mercaptoethanol price,buy 2-Mercaptoethanol - chemicalbook [m.chemicalbook.com]
- 4. sigmainc.co.in [sigmainc.co.in]
- 5. imarcgroup.com [imarcgroup.com]
Stability Under Scrutiny: A Comparative Analysis of 2-Propyl-1,3-oxathiolane and Related Heterocycles
For researchers, scientists, and professionals in drug development, understanding the inherent stability of heterocyclic scaffolds is paramount for designing robust and reliable therapeutics. This guide provides a comparative benchmark of the stability of 2-Propyl-1,3-oxathiolane against structurally similar five-membered heterocyclic compounds, namely oxazolidines and thiazolidines. By examining their behavior under various stress conditions, this document aims to inform the selection of appropriate molecular frameworks in the early stages of drug discovery and development.
The stability of a drug substance is a critical attribute that influences its safety, efficacy, and shelf-life. Heterocyclic rings, common motifs in a vast array of pharmaceuticals, exhibit a wide range of stabilities depending on their constituent atoms, substituents, and the surrounding chemical environment. This comparison focuses on the hydrolytic, thermal, and oxidative stability of this compound, a sulfur-containing heterocycle, in relation to its nitrogen- and oxygen-containing counterparts.
Comparative Stability Data
The following table summarizes available quantitative data on the stability of this compound and representative oxazolidine and thiazolidine derivatives. It is important to note that the experimental conditions for each study may vary, and direct comparisons should be made with this in mind. The data presented here is collated from various sources to provide a broad overview of the relative stabilities of these heterocyclic systems.
| Compound Class | Representative Compound | Stress Condition | Stability Metric (Half-life, t½) | Observations |
| 1,3-Oxathiolane | 2-(para-Substituted phenyl)-1,3-oxathiolanes | Acid-catalyzed hydrolysis | - | Hydrolysis is hydronium ion catalyzed. The hemithioketal group is noted for its utility as a carbonyl protective group, suggesting a degree of stability that can be reversed under specific conditions. |
| Oxazolidine | Oxazolidines from (-)-ephedrine and propionaldehyde | Hydrolysis at pH 7.4, 37°C | 18 seconds | Oxazolidines generally undergo facile and complete hydrolysis across a pH range of 1-11.[1] The rate is highly dependent on substituents. |
| Oxazolidine | Oxazolidines from (-)-ephedrine and pivalaldehyde | Hydrolysis at pH 7.4, 37°C | 30 minutes | Increased steric hindrance from the pivalaldehyde-derived substituent significantly increases the stability of the oxazolidine ring compared to the propionaldehyde derivative.[1] |
| Thiazolidine | Pioglitazone (a thiazolidinedione) | Thermal and Acidic Stress | - (Qualitative) | Degradation was observed under thermal and acidic stress conditions.[2][3] |
| Thiazolidine | 2-substituted 1,3-thiazolidine-4-carboxylic acids | Hydrolysis at varying pH | - (Qualitative) | Degradation is highly dependent on the 2-substitution pattern and the pH of the solution. Degradation is observed at pH values relevant to malting and brewing (pH 4.4-6.0).[4] |
Degradation Pathways and Influencing Factors
The stability of these heterocyclic rings is intrinsically linked to their structure and the reaction mechanisms of their degradation.
1,3-Oxathiolanes: The primary degradation pathway for 1,3-oxathiolanes is acid-catalyzed hydrolysis, which proceeds via protonation of the oxygen or sulfur atom, followed by ring opening to form a hemithioacetal intermediate that further hydrolyzes to the corresponding aldehyde or ketone and 2-mercaptoethanol. The rate of this hydrolysis is influenced by the electronic nature of the substituent at the 2-position.
Oxazolidines: Oxazolidines are generally more susceptible to hydrolysis than oxathiolanes. The degradation mechanism also involves acid or base catalysis, leading to ring cleavage and the release of the parent aldehyde/ketone and amino alcohol. The stability of oxazolidines is significantly affected by the nature of the substituents on both the nitrogen and the C2 carbon. Steric hindrance at the 2-position can substantially slow down the rate of hydrolysis.[1]
Thiazolidines: The stability of thiazolidines is more complex and can involve ring-chain tautomerism. Under acidic conditions, hydrolysis can occur, leading to the formation of the corresponding aldehyde and cysteine derivative. The stability is influenced by the substituents on the ring, and for some derivatives, degradation is observed under both thermal and acidic stress.[2][3]
Experimental Protocols
To ensure reliable and comparable stability data, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments cited in the assessment of heterocyclic compound stability.
Forced Degradation Studies (General Protocol)
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.
1. Acid and Base Hydrolysis:
-
Objective: To assess stability in acidic and basic conditions.
-
Procedure:
-
Prepare stock solutions of the test compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
For acid hydrolysis, dilute the stock solution with 0.1 M to 1 M hydrochloric acid to a final concentration of approximately 1 mg/mL.
-
For base hydrolysis, dilute the stock solution with 0.1 M to 1 M sodium hydroxide to a final concentration of approximately 1 mg/mL.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
2. Oxidative Degradation:
-
Objective: To evaluate susceptibility to oxidation.
-
Procedure:
-
Prepare a stock solution of the test compound.
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) to a final concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature or a slightly elevated temperature for a specified period.
-
At each time point, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.
-
3. Thermal Degradation:
-
Objective: To assess stability under elevated temperatures.
-
Procedure:
-
Place the solid compound in a controlled temperature oven (e.g., 70°C, 80°C, or higher, depending on the compound's melting point).
-
Expose the compound to the elevated temperature for a defined period.
-
At each time point, remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and its degradation products.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent drug from its degradation products.
-
Detection: UV detection at a wavelength where the parent compound and its major degradants have significant absorbance.
-
Validation: The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in stability testing, the following diagrams are provided.
Conclusion
The stability of this compound and its heterocyclic analogues is a multifaceted property governed by both their inherent molecular structure and the external conditions to which they are exposed. The available data suggests that 1,3-oxathiolanes offer a greater degree of hydrolytic stability compared to the more labile oxazolidine ring system. Thiazolidines present a more complex stability profile that warrants careful investigation for each specific derivative. For drug development professionals, a thorough understanding of these stability differences is crucial for the rational design of new chemical entities with optimal physicochemical properties. The experimental protocols and logical frameworks presented in this guide provide a foundation for conducting rigorous stability assessments and making informed decisions in the drug discovery and development process.
References
- 1. Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines--a potential new prodrug type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability-indicating validated HPLC method for simultaneous determination of oral antidiabetic drugs from thiazolidinedione and sulfonylurea groups in combined dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Propyl-1,3-oxathiolane: A Procedural Guide
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides essential safety and logistical information for the proper disposal of 2-Propyl-1,3-oxathiolane, tailored for researchers, scientists, and drug development professionals.
Key Safety and Hazard Information
This compound is a flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[1] Adherence to proper handling and disposal protocols is critical to mitigate these risks.
| Property | Data | Reference |
| GHS Hazard Statements | H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation. H336: May cause drowsiness or dizziness. | [1] |
| GHS Pictograms | Flame, Exclamation mark | [1] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition. Handle and store under inert gas. | [1] |
| Incompatibilities | Strong oxidizing agents. | [2] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]
-
Conduct all handling and disposal operations within a certified chemical fume hood to avoid inhalation of vapors.[2]
-
Ensure an emergency eyewash station and safety shower are readily accessible.[3]
-
Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools.[1]
2. Waste Segregation and Containerization:
-
Designate a specific, properly labeled waste container for this compound and its contaminated materials.
-
The container must be chemically compatible with the waste and have a secure, leak-proof closure.[4]
-
Do not mix this compound waste with incompatible chemicals, such as strong oxidizing agents.[2][5]
-
Waste containers should be filled to no more than 90% of their capacity.[6]
3. Waste Collection and Storage:
-
Collect all waste, including unused this compound, contaminated consumables (e.g., pipette tips, wipes), and rinsing solvents, in the designated waste container.
-
Store the sealed waste container in a designated satellite accumulation area (SAA).[5]
-
The SAA must be in a well-ventilated area, away from ignition sources, and inspected weekly for any signs of leakage.[4][5]
4. Disposal Procedure:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Do not dispose of this compound down the drain or in regular trash.[4]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a waste manifest form detailing the contents of the container.
5. Spill and Emergency Procedures:
-
In case of a spill, evacuate the area and eliminate all ignition sources.[1]
-
For small spills, absorb the material with a non-combustible absorbent (e.g., vermiculite, dry sand) and place it in the designated waste container.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
-
In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[2] If inhaled, move to fresh air and seek medical attention.[1]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Propyl-1,3-oxathiolane
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 2-Propyl-1,3-oxathiolane. The following procedures are based on best practices for handling similar chemical compounds due to the limited availability of specific safety data for this exact substance. A conservative approach to personal protective equipment (PPE) and handling is strongly advised.
Personal Protective Equipment (PPE)
A comprehensive hazard assessment should always be conducted before beginning any work with this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should also be worn if there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves are required. Given the absence of specific breakthrough data for this compound, it is recommended to use gloves made of materials such as nitrile or neoprene. Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. Double gloving may be appropriate for certain procedures. |
| Skin and Body Protection | A lab coat or chemical-resistant apron must be worn. For procedures with a higher risk of exposure, chemical-resistant coveralls are recommended. Ensure that all skin is covered. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used. |
Experimental Protocol: Safe Handling and Use
Adherence to a strict experimental protocol is vital to ensure the safety of all laboratory personnel.
1. Preparation and Precautionary Measures:
-
Verify that all necessary PPE is available and in good condition.
-
Ensure that a chemical fume hood is operational and that an eyewash station and safety shower are accessible.
2. Handling the Chemical:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use compatible labware (e.g., glass, Teflon®) to prevent any reaction with the container.
-
Keep the container tightly closed when not in use to prevent the release of vapors.
3. In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and follow your institution's emergency procedures.
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation and Collection:
-
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and must be kept securely closed.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Labeling and Storage:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation and the primary hazards (e.g., "Flammable," "Irritant" - based on data from similar compounds).
-
Store the waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
